NCGC00378430
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXCVBOQNYHBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCGC00378430: A Novel Inhibitor of the SIX1/EYA2 Complex for the Suppression of Breast Cancer Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of mortality in breast cancer patients. A key developmental signaling pathway, the Sine oculis homeobox homolog 1 (SIX1)/eyes absent (EYA) transcriptional complex, is frequently dysregulated in breast cancer, promoting metastatic progression. This document provides a comprehensive technical overview of NCGC00378430, a novel small molecule inhibitor that effectively disrupts the SIX1/EYA2 protein-protein interaction. By targeting this complex, this compound reverses key oncogenic processes, including the epithelial-mesenchymal transition (EMT) and transforming growth factor-beta (TGF-β) signaling, ultimately suppressing breast cancer metastasis in preclinical models. This guide details the mechanism of action, quantitative efficacy, experimental protocols, and the underlying signaling pathways affected by this compound.
Core Mechanism of Action
This compound functions as a potent inhibitor of the protein-protein interaction between the SIX1 transcription factor and its coactivator EYA2.[1][2] The SIX1/EYA complex is a critical driver of embryonic development that is typically downregulated in adult tissues.[1] However, in breast cancer, aberrant overexpression of SIX1 has been shown to drive metastasis through the activation of TGF-β signaling and the subsequent induction of EMT.[1] this compound directly interferes with the formation of the functional SIX1/EYA2 transcriptional complex, thereby mitigating its downstream oncogenic effects.[1] This leads to a partial reversal of the transcriptional and metabolic profiles associated with SIX1 overexpression.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
| Parameter | Value | Assay/Method | Reference |
| IC50 (SIX1/EYA2 Interaction) | 52 μM | AlphaScreen Assay | [2] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Effect | Reference |
| MCF7 | 10 μmol/L | Disruption of SIX1-EYA2 interaction | [1] |
| T47D | 20 μmol/L | Disruption of SIX1-EYA2 interaction, blocks TGF-β induced p-Smad3 activation | [1][2] |
| MDA-MB-231 | 20 μmol/L | Disruption of SIX1-EYA2 interaction | [1] |
Table 2: Effective Concentrations of this compound in Breast Cancer Cell Lines
| Parameter | Value | Administration | Effect | Reference |
| Dosage | 25 mg/kg | Every other day for 17 days | Significant decrease in distant metastatic burden | [2] |
| Pharmacokinetics (T1/2α) | 0.25 hours | 20 mg/kg IV | - | [2] |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound in the context of breast cancer cell signaling.
Caption: Mechanism of this compound action in breast cancer cells.
Caption: Workflow for Proximity Ligation Assay (PLA).
Detailed Experimental Protocols
AlphaScreen Assay for SIX1/EYA2 Interaction
This assay is utilized to quantify the inhibitory effect of this compound on the SIX1/EYA2 protein-protein interaction in a high-throughput format.
-
Protein Expression and Purification: Recombinant SIX1 and EYA2 proteins are expressed and purified.
-
Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the transfer of energy from a donor bead to an acceptor bead when they are brought into close proximity.
-
Procedure:
-
Glutathione S-transferase (GST)-tagged SIX1 is bound to glutathione-coated donor beads.
-
6xHis-tagged EYA2 is bound to Nickel Chelate acceptor beads.
-
In the absence of an inhibitor, the interaction between SIX1 and EYA2 brings the donor and acceptor beads close, resulting in a luminescent signal upon excitation.
-
This compound is added at varying concentrations to the reaction mixture.
-
The disruption of the SIX1/EYA2 interaction by this compound leads to a decrease in the luminescent signal.
-
The IC50 value is calculated from the dose-response curve.
-
Proximity Ligation Assay (PLA)
PLA is employed to visualize and quantify the SIX1-EYA2 interaction within intact breast cancer cells.
-
Cell Culture and Treatment: Breast cancer cell lines (MCF7, T47D, MDA-MB-231) are cultured under standard conditions and treated with either vehicle (DMSO) or this compound at the indicated concentrations.[1]
-
Procedure:
-
Cells are fixed and permeabilized.
-
Incubation with primary antibodies specific for SIX1 and EYA2.
-
Addition of secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).
-
If SIX1 and EYA2 are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Rolling-circle amplification of the DNA template generates a concatemer of the sequence.
-
Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a distinct fluorescent spot.
-
The number of fluorescent spots per cell is quantified using fluorescence microscopy, representing the extent of the SIX1-EYA2 interaction.[1]
-
Western Blotting
This technique is used to assess the levels of key proteins involved in the TGF-β signaling pathway and EMT.
-
Cell Lysis and Protein Quantification: Cells treated with this compound are lysed, and the total protein concentration is determined.
-
Procedure:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Smad3, FN1, E-cadherin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Cell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastatic cells.
-
Chamber Setup: Transwell inserts with a Matrigel-coated membrane are used.
-
Procedure:
-
Breast cancer cells are seeded in the upper chamber in serum-free media, with or without this compound.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted.
-
In Vivo Metastasis Mouse Model
This model is used to evaluate the efficacy of this compound in suppressing breast cancer metastasis in a living organism.
-
Tumor Cell Implantation: Human breast cancer cells are injected into the mammary fat pad of immunodeficient mice.
-
Treatment: Once primary tumors are established, mice are treated with either vehicle or this compound.[2]
-
Endpoint Analysis: After a defined period, the primary tumor growth is monitored, and the animals are euthanized. Lungs and other organs are harvested to quantify the metastatic burden.
Conclusion
This compound represents a promising therapeutic agent for the treatment of metastatic breast cancer. Its well-defined mechanism of action, centered on the disruption of the SIX1/EYA2 transcriptional complex, offers a targeted approach to inhibit key drivers of metastasis. The data presented in this guide underscore its potential and provide a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings.
References
Technical Guide: NCGC00378430 - A Potent Inhibitor of the SIX1/EYA2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00378430 is a small molecule inhibitor identified as a potent disruptor of the protein-protein interaction between the Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) transcriptional complex.[1][2][3] This complex is a critical regulator of embryonic development and its aberrant re-expression in adult tissues is implicated in the progression and metastasis of several cancers, including breast cancer.[4][5] this compound has been shown to reverse transcriptional and metabolic profiles associated with SIX1 overexpression, inhibit the transforming growth factor-beta (TGF-β) signaling pathway, and suppress epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2] This document provides a comprehensive technical overview of the biological target of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Biological Target and Mechanism of Action
The primary biological target of this compound is the protein-protein interaction between the SIX1 transcription factor and its coactivator EYA2.[1][2][5] SIX1, a homeodomain transcription factor, requires interaction with a member of the EYA family to activate the transcription of its target genes.[4][5] This interaction is crucial for the pro-metastatic functions of SIX1.[4] this compound directly interferes with the binding of SIX1 and EYA2, thereby inhibiting the formation of the active transcriptional complex.[2][6]
The downstream effects of this inhibition include the reversal of SIX1-induced TGF-β signaling.[1][2] The SIX1/EYA2 complex is known to enhance TGF-β signaling, which in turn promotes EMT.[4][7] By disrupting the SIX1/EYA2 interaction, this compound blocks these downstream effects, leading to a reduction in metastatic potential.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Target | IC50 | Reference |
| AlphaScreen | SIX1/EYA2 Interaction | 52 µM | [1][5] |
Table 2: Cellular Activity
| Cell Line | Treatment | Effect | Reference |
| T47D | 20 µM this compound for 3 days | Blocks TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-cadherin. | [1] |
| MCF7-SIX1 | 10 µM this compound for 3 days | Reverses the SIX1-induced increase in p-SMAD3 and restores membranous E-cadherin. | [1] |
| MCF7, T47D, MDA-MB-231 | 10 or 20 µM this compound | Disrupts SIX1-EYA2 interaction. | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Effect | Reference |
| Mouse model of breast cancer metastasis | 25 mg/kg local injection every other day | Dramatically decreases distant metastatic burden. | [1] |
Experimental Protocols
AlphaScreen Assay for SIX1/EYA2 Interaction
This protocol describes the high-throughput screening assay used to identify inhibitors of the SIX1/EYA2 interaction.[6]
Protein Expression and Purification:
-
Human EYA2 (residues 253-538) is expressed with a His6 tag.
-
Human SIX1 (residues 1-259) is expressed as a GST-fusion protein.
Assay Procedure:
-
The assay is performed in white 384-well plates in an assay buffer (50 mM Tris [pH 8.0], 250 mM NaCl, 0.05% bovine serum albumin [BSA], and 0.02% Tween-20).
-
Compounds at varying concentrations (781 nM–100 µM) are incubated with 200 nM 6xHis-EYA2 and 200 nM GST-SIX1 for 2 hours at 25°C.
-
Glutathione donor beads and Ni2+-chelated acceptor beads are added.
-
The plate is read in an EnVision Multilabel Reader in AlphaScreen detection mode.
-
IC50 values are calculated using non-linear regression.
Proximity Ligation Assay (PLA) for SIX1-EYA2 Interaction in Cells
This protocol details a cell-based assay to confirm the disruption of the SIX1-EYA2 interaction by this compound.[6]
Procedure:
-
Breast cancer cells (MCF7, T47D, MDA-MB-231) are treated with this compound (10 or 20 µM).
-
The interaction between endogenous SIX1 and EYA2 is detected using specific primary antibodies (anti-SIX1 and anti-EYA2).
-
PLA probes (secondary antibodies with attached DNA oligonucleotides) are added.
-
When the probes are in close proximity, the DNA strands can be ligated and then amplified by rolling-circle amplification.
-
The amplified product is detected using fluorescently labeled oligonucleotides.
-
Fluorescent signals are quantified using microscopy and image analysis software.
Western Blot Analysis for TGF-β Pathway Activation
This protocol is used to assess the effect of this compound on the TGF-β signaling pathway.[1]
Procedure:
-
T47D or MCF7-SIX1 cells are treated with this compound (10 or 20 µM) for 3 days.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against p-Smad3, total Smad3, FN1 (Fibronectin 1), and E-cadherin.
-
Appropriate secondary antibodies are used for detection.
-
Bands are visualized and quantified using a suitable imaging system.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the SIX1/EYA2 interaction, blocking downstream signaling.
AlphaScreen Experimental Workflow
Caption: Workflow for the AlphaScreen assay to detect SIX1/EYA2 interaction inhibitors.
TGF-β Signaling Pathway Inhibition
Caption: this compound inhibits the SIX1/EYA2 complex, reducing TGF-β signaling.
References
- 1. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Eya2 is required to mediate the pro-metastatic functions of Six1 via the induction of TGF-β signaling, epithelial-mesenchymal transition, and cancer stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of retinal determination gene network with TGF-β signaling pathway in epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
NCGC00378430: A Potent Inhibitor of the SIX1-EYA2 Protein-Protein Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NCGC00378430 and its targeted disruption of the critical SIX1-EYA2 protein-protein interaction, a key driver in metastatic breast cancer. This document details the compound's mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols utilized in its characterization.
Data Presentation
The following table summarizes the quantitative data for this compound's activity and pharmacokinetic properties.
| Parameter | Value | Assay/Method | Source |
| IC50 | 52 μM | AlphaScreen Assay | [1] |
| Cellular Concentration for Effect (MCF7) | 10 μM | Proximity Ligation Assay, Co-Immunoprecipitation | [1][2] |
| Cellular Concentration for Effect (T47D, MDA-MB-231) | 20 μM | Proximity Ligation Assay, Co-Immunoprecipitation | [1][2] |
| In Vivo Dosage | 25 mg/kg | Local injection in a mouse metastasis model | [1][3] |
| Pharmacokinetic Parameter (T1/2α) | 0.25 hours | Intravenous administration (20 mg/kg) | [1][3] |
| Pharmacokinetic Parameter (Cmax) | 6703 ng/mL | Intravenous administration (20 mg/kg) | [1] |
| Pharmacokinetic Parameter (AUC) | 3234 ng/mL•hr | Intravenous administration (20 mg/kg) | [1] |
| Pharmacokinetic Parameter (Vss) | 4.08 L/kg | Intravenous administration (20 mg/kg) | [1] |
| Pharmacokinetic Parameter (CL) | 6.19 L/hr•kg | Intravenous administration (20 mg/kg) | [1] |
Mechanism of Action and Biological Effects
This compound is a novel small molecule identified to disrupt the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[2][4] The SIX1/EYA2 transcriptional complex is a critical driver of metastasis in breast cancer and other malignancies.[2][4][5] This complex is typically active during embryonic development and becomes downregulated in adult tissues. Its re-expression in cancer is associated with poor prognosis and metastatic progression.[2][5]
The inhibitory action of this compound on the SIX1-EYA2 interaction leads to several downstream effects:
-
Reversal of EMT: this compound reverses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2][4][6] This is evidenced by the restoration of membranous E-cadherin (E-CAD) and the downregulation of fibronectin (FN1).[1]
-
Inhibition of TGF-β Signaling: The compound blocks the activation of TGF-β signaling, a pathway known to be induced by SIX1 and a critical mediator of EMT and metastasis.[1][2][4][7] This is observed through the reversal of SIX1-induced increases in phosphorylated SMAD3 (p-Smad3).[1]
-
Transcriptional and Metabolic Reprogramming: Treatment with this compound partially reverses the transcriptional and metabolic profiles that are mediated by the overexpression of SIX1.[1][2][4][6][7]
-
Suppression of Metastasis: In a mouse model of breast cancer, this compound significantly inhibits distant metastasis without a significant impact on primary tumor growth.[1][2][4]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This assay was employed to identify and quantify the inhibitory effect of this compound on the SIX1-EYA2 interaction in a high-throughput format.[2][7]
Protocol:
-
Protein Expression and Purification:
-
Human EYA2 (residues 253-538) is expressed with a 6xHis tag.
-
Human SIX1 (residues 1-259) is expressed as a GST-fusion protein.
-
-
Assay Setup:
-
Bead Addition and Incubation:
-
Ni2+-chelated acceptor beads are added to bind the 6xHis-EYA2.
-
GSH-linked donor beads are added to bind the GST-SIX1.
-
-
Signal Detection:
-
The plate is read in an EnVision Multilabel Reader in AlphaScreen detection mode.[2]
-
A strong fluorescent signal is produced when the interaction between SIX1 and EYA2 brings the donor and acceptor beads into close proximity. This compound disrupts this interaction, leading to a decrease in the signal.
-
Proximity Ligation Assay (PLA)
This cell-based assay was used to visualize and quantify the disruption of the SIX1-EYA2 interaction within breast cancer cells.[2]
Protocol:
-
Cell Culture and Treatment:
-
Antibody Incubation:
-
Cells are fixed and permeabilized.
-
Primary antibodies targeting SIX1 and EYA2 are added and incubated.
-
-
Ligation and Amplification:
-
PLA probes (secondary antibodies with attached DNA strands) are added.
-
When the probes are in close proximity (indicating a protein-protein interaction), the DNA strands are ligated to form a circular template.
-
The circular DNA is amplified via rolling circle amplification.
-
-
Detection and Imaging:
-
Fluorescently labeled oligonucleotides are hybridized to the amplified DNA.
-
The PLA signal is visualized and quantified using fluorescence microscopy. A decrease in the PLA signal in this compound-treated cells compared to vehicle-treated cells indicates disruption of the SIX1-EYA2 interaction.[2]
-
Co-Immunoprecipitation (Co-IP)
Co-IP assays were performed to biochemically confirm the disruption of the SIX1-EYA2 interaction in breast cancer cells.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Cells treated with vehicle or this compound are lysed to extract total protein.
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody against either SIX1 or EYA2.
-
The antibody-protein complexes are captured using protein A/G beads.
-
-
Washing and Elution:
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against both SIX1 and EYA2 to detect the co-precipitated protein. A reduced amount of the co-precipitated protein in the this compound-treated samples confirms the inhibitory effect of the compound.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-Function Analyses of the Human SIX1–EYA2 Complex Reveal Insights into Metastasis and BOR Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Downstream Signaling Pathways Modulated by NCGC00378430
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by treatment with NCGC00378430, a potent small-molecule inhibitor of the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The SIX1/EYA transcriptional complex is a critical regulator of embryonic development that, when aberrantly expressed in adults, can drive cancer progression and metastasis.[1][2][3] this compound has been identified as a key tool for studying and potentially targeting this oncogenic pathway.
Core Mechanism of Action
This compound functions by disrupting the protein-protein interaction between SIX1 and its coactivator EYA2.[1][4] This disruption is the primary event that leads to the modulation of downstream signaling pathways. The SIX1/EYA complex, when formed, acts as a transcriptional activator for a host of genes involved in cell proliferation, survival, and migration.[2] By preventing this interaction, this compound effectively inhibits the transcriptional activity of SIX1.
Quantitative Impact of this compound
The following tables summarize the key quantitative data reported for this compound's activity and effects.
| Parameter | Value | Assay | Reference |
| IC50 | 52 µM | AlphaScreen assay for SIX1/EYA2 interaction | [1][4] |
Table 1: In Vitro Inhibitory Activity
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| T47D | 20 µM | 3 days | Blocks TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD. | [1][4] |
| MCF7-SIX1 | 10 µM | 3 days | Reverses the SIX1-induced increase in p-SMAD3 and restores membranous E-CAD. Inhibits FN1 expression. Partially reverses SIX1-mediated transcriptional and metabolic signatures. | [4] |
| MCF7, T47D, MDA-MB-231 | 10 or 20 µM | Not Specified | Disrupts SIX1-EYA2 interaction. | [4] |
Table 2: Cellular Effects of this compound
| Parameter | Dosage | Administration | Animal Model | Effect | Reference |
| Metastatic Burden | 25 mg/kg; every other day | Local injection to tumor site | Mouse model of breast cancer | Dramatically decreases distant metastatic burden. No significant effect on primary tumor growth. | [4][5] |
| Pharmacokinetics (T1/2α) | 20 mg/kg | Intravenous (IV) | Not Specified | 0.25 hours | [1][4] |
Table 3: In Vivo Efficacy and Pharmacokinetics
Affected Signaling Pathways
The primary downstream pathway affected by this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[3][4][6]
TGF-β Signaling and Epithelial-Mesenchymal Transition (EMT)
Overexpression of SIX1 has been shown to activate TGF-β signaling.[3] this compound treatment reverses these SIX1-induced effects.[4][6] The key molecular events are:
-
Inhibition of SMAD3 Phosphorylation: this compound blocks the TGF-β-induced phosphorylation of Smad3 (p-Smad3), a key step in the canonical TGF-β pathway.[1][4]
-
Modulation of EMT Markers: The treatment leads to the inhibition of Fibronectin (FN1) expression, a mesenchymal marker, and the restoration of membranous E-cadherin (E-CAD), an epithelial marker.[1][4]
Caption: this compound inhibits the SIX1/EYA2 complex, blocking TGF-β signaling and EMT.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Culture and Treatment
-
Cell Lines: MCF7, T47D, and MDA-MB-231 breast cancer cell lines are commonly used.[4]
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: The compound is typically dissolved in DMSO to create a stock solution. For cellular assays, cells are treated with 10-20 µM of this compound for a duration of 3 days.[1][4] Control cells are treated with an equivalent volume of DMSO.
Western Blotting for Protein Expression
-
Purpose: To quantify the levels of specific proteins such as p-Smad3, FN1, and E-cadherin.
-
Protocol:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Purpose: To quantify the inhibitory effect of this compound on the SIX1-EYA2 interaction.
-
Principle: This bead-based assay measures the interaction between two molecules. One protein is conjugated to a donor bead and the other to an acceptor bead. When the proteins interact, the beads are brought into proximity, and a luminescent signal is generated upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Caption: Workflow for the AlphaScreen assay to measure SIX1-EYA2 interaction inhibition.
In Vivo Metastasis Mouse Model
-
Purpose: To evaluate the anti-metastatic potential of this compound in a living organism.
-
Protocol:
-
Breast cancer cells (e.g., MCF7-SIX1) are injected into the mammary fat pad of immunodeficient mice.
-
Once tumors are established, treatment with this compound or a vehicle control is initiated.
-
A typical dosing regimen is 25 mg/kg administered locally to the tumor site every other day.[4]
-
After a set period, the primary tumor is resected.
-
Mice are monitored for the development of distant metastases (e.g., in the lungs) over several weeks.
-
Metastatic burden is quantified at the end of the study.
-
Summary and Future Directions
This compound is a valuable chemical probe for elucidating the roles of the SIX1/EYA2 complex in cancer biology. Its primary effect is the inhibition of the TGF-β signaling pathway and the subsequent suppression of EMT and metastasis. The provided data and protocols offer a solid foundation for further research in this area. Future studies could focus on optimizing the potency and pharmacokinetic properties of this compound, as well as exploring its efficacy in other cancer types where the SIX1/EYA complex is implicated. Additionally, a deeper investigation into the broader transcriptional and metabolic changes induced by this inhibitor could reveal novel therapeutic targets.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NCGC00378430 in Suppressing Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. The SIX1/EYA2 transcriptional complex has been identified as a key driver of EMT, particularly through the activation of TGF-β signaling. This technical guide provides an in-depth overview of NCGC00378430, a small molecule inhibitor of the SIX1/EYA2 protein-protein interaction. We will explore its mechanism of action, its effects on EMT-related signaling pathways, and present detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development interested in targeting the SIX1/EYA2 axis to inhibit cancer metastasis.
Introduction: The SIX1/EYA2 Complex and Epithelial-Mesenchymal Transition
Epithelial-mesenchymal transition is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, while gaining migratory and invasive properties to become mesenchymal stem cells.[1] This transition is fundamental to various physiological and pathological processes, including embryonic development, wound healing, and crucially, cancer metastasis.[1]
Several signaling pathways are known to induce EMT, with the Transforming Growth Factor-β (TGF-β) pathway being one of the most well-characterized.[2] The Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) proteins form a transcriptional complex that plays a pivotal role in embryonic development.[2] However, aberrant re-expression of this complex in cancer has been shown to drive metastasis by activating TGF-β signaling and subsequently inducing EMT.[2] This makes the SIX1/EYA2 interaction an attractive target for therapeutic intervention to block metastatic progression.
This compound is a novel small molecule compound identified to specifically disrupt the interaction between SIX1 and EYA2.[2] This guide will provide a detailed examination of its role in reversing EMT and the experimental methodologies used to characterize its activity.
Mechanism of Action of this compound
This compound functions as a potent inhibitor of the SIX1/EYA2 interaction.[3][4] By disrupting this complex, it effectively counteracts the downstream effects of SIX1-mediated gene transcription. A primary consequence of SIX1/EYA2 activity in cancer is the upregulation of the TGF-β signaling pathway. This compound has been demonstrated to reverse this SIX1-induced TGF-β signaling and the subsequent EMT.[3][4]
The inhibition of the SIX1/EYA2 complex by this compound leads to:
-
Reversal of SIX1-mediated transcriptional changes: It partially reverses the gene expression profiles induced by SIX1 overexpression.[3][4]
-
Suppression of TGF-β signaling: It blocks the TGF-β-induced phosphorylation of Smad3 (p-Smad3), a key step in the canonical TGF-β pathway.[3]
-
Reversion of the mesenchymal phenotype: It leads to the upregulation of the epithelial marker E-cadherin (E-CAD) and the downregulation of the mesenchymal marker fibronectin (FN1).[3]
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Caption: SIX1/EYA2 and TGF-β Signaling in EMT.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Assay | Parameter | Value | Reference |
| AlphaScreen Assay | IC50 (SIX1/EYA2 Interaction) | 52 μM | [3] |
| Cell-Based Assays | Cell Line | Concentration | Duration | Effect | Reference |
| TGF-β Induced EMT | T47D | 20 μM | 3 days | Blocks TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD. | [3] |
| SIX1 Overexpression | MCF7-SIX1 | 10 μM | 3 days | Reverses SIX1-induced increase in p-SMAD3 and restores membranous E-CAD. | |
| SIX1/EYA2 Interaction | MCF7, T47D, MDA-MB-231 | 10 or 20 μM | - | Disrupts SIX1-EYA2 interaction. | [3] |
| Transcriptional & Metabolic Signatures | MCF7 | 10 μM | 3 days | Partially reverses SIX1-mediated transcriptional and metabolic signatures. | [3] |
| In Vivo Studies | Model | Dosage | Administration | Duration | Effect | Reference |
| Breast Cancer Metastasis | Mouse Model | 25 mg/kg | Local injection to the tumor site, every other day | 17 days | Dramatically decreases distant metastatic burden. No significant growth inhibitory effect on the primary tumor. | [3] |
| Pharmacokinetics | Mouse Model | 20 mg/kg | Intravenous (IV) | - | T1/2α of 0.25 hours. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
AlphaScreen Assay for SIX1/EYA2 Interaction
This protocol is for assessing the inhibitory effect of this compound on the SIX1/EYA2 protein-protein interaction.
-
Reagents and Materials:
-
Glutathione Donor Beads
-
Nickel Chelate Acceptor Beads
-
GST-tagged SIX1 protein
-
His-tagged EYA2 protein
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add GST-SIX1 and His-EYA2 proteins to the assay buffer.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Culture and Generation of Stable Cell Lines
-
Cell Lines: MCF7, T47D, MDA-MB-231 (human breast cancer cell lines)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Generation of MCF7-SIX1 Stable Cell Line:
-
Clone the human SIX1 cDNA into a suitable expression vector (e.g., pLVX-Puro).
-
Transfect MCF7 cells with the SIX1 expression vector or an empty vector control using a suitable transfection reagent.
-
Select for stably transfected cells by adding the appropriate selection antibiotic (e.g., puromycin) to the culture medium.
-
Expand and maintain the resistant clones in the selection medium.
-
Confirm the overexpression of SIX1 by Western blot or qPCR.
-
In Vivo Breast Cancer Metastasis Model
This protocol outlines the procedure for evaluating the anti-metastatic effect of this compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma mice).
-
Cell Line: MCF7-SIX1 cells engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Procedure:
-
Inject MCF7-SIX1-luciferase cells orthotopically into the mammary fat pad of the mice.
-
Monitor primary tumor growth.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (25 mg/kg) or vehicle control via local injection to the tumor site every other day for 17 days.
-
Monitor for metastasis weekly using an in vivo imaging system to detect luciferase signal in distant organs (e.g., lungs, liver).
-
At the end of the study, sacrifice the animals and perform ex vivo imaging of organs to confirm metastasis.
-
Primary tumor size can be measured throughout the study.
-
RNA-Seq Analysis
This protocol describes the workflow for analyzing the transcriptional changes induced by SIX1 and reversed by this compound.
-
Sample Preparation:
-
Treat MCF7-Ctrl cells with vehicle (DMSO) and MCF7-SIX1 cells with either vehicle or 10 μM this compound for 3 days.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by SIX1 overexpression and those reversed by this compound treatment.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched biological pathways, such as EMT.
-
Visualized Workflows and Relationships
The following diagrams provide a visual representation of the experimental workflow and the logical relationships in the investigation of this compound.
Caption: Experimental Workflow for this compound.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the SIX1/EYA2 complex in epithelial-mesenchymal transition and cancer metastasis. Its ability to disrupt the SIX1/EYA2 interaction, thereby inhibiting the pro-metastatic TGF-β signaling pathway, highlights a viable strategy for targeting transcription factors in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further explore the therapeutic potential of inhibiting the SIX1/EYA2 axis. Future studies may focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs for clinical development.
References
The Impact of NCGC00378430 on the TGF-beta Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Its dysregulation is a hallmark of various pathologies, most notably cancer, where it paradoxically functions as both a tumor suppressor in early stages and a promoter of metastasis in advanced disease. The development of small molecule inhibitors targeting key nodes in this pathway is therefore of significant therapeutic interest. This technical guide provides an in-depth analysis of NCGC00378430, a novel small molecule inhibitor, and its impact on the TGF-β signaling cascade.
This compound has been identified as a potent inhibitor of the interaction between the Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) transcriptional coactivator. The SIX1/EYA2 complex is a crucial upstream regulator of the TGF-β pathway, and its aberrant activation is implicated in promoting EMT and metastasis in various cancers, including breast cancer. By disrupting the SIX1/EYA2 interaction, this compound offers a targeted approach to attenuate TGF-β signaling and its pro-metastatic effects. This document will detail the mechanism of action of this compound, present quantitative data on its activity, provide comprehensive experimental protocols for its characterization, and visualize the key pathways and workflows.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound in relation to the SIX1/EYA2 interaction and the TGF-β signaling pathway.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (SIX1/EYA2 Interaction) | 52 µM | AlphaScreen Assay | [1] |
| In Vitro Concentration (p-SMAD3 Inhibition) | 10 µM | MCF7 cells | [2] |
| In Vitro Concentration (EMT Marker Modulation) | 20 µM | T47D cells | [1][2] |
| In Vivo Dosage (Metastasis Inhibition) | 25 mg/kg | Mouse Model | [2] |
Mechanism of Action
This compound exerts its effects on the TGF-β signaling pathway indirectly by targeting the upstream SIX1/EYA2 transcriptional complex. Overexpression of SIX1 has been shown to induce TGF-β signaling, leading to the phosphorylation and activation of SMAD3 (p-SMAD3). Activated p-SMAD3 then translocates to the nucleus and, in concert with other transcription factors, regulates the expression of target genes that drive the epithelial-mesenchymal transition (EMT). This process is characterized by the downregulation of epithelial markers, such as E-cadherin (CDH1), and the upregulation of mesenchymal markers, such as Fibronectin (FN1).
This compound, by inhibiting the interaction between SIX1 and its coactivator EYA2, effectively abrogates the transcriptional activity of the SIX1/EYA2 complex. This leads to a reversal of the SIX1-induced effects on the TGF-β pathway. Specifically, treatment with this compound has been demonstrated to block the TGF-β-induced activation of p-SMAD3.[1][2] Consequently, the downstream effects on EMT markers are also reversed, with an observed upregulation of E-cadherin and a downregulation of FN1.[2] This mechanism ultimately leads to the inhibition of cancer cell migration, invasion, and metastasis.
Signaling Pathway and Mechanism of Action Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the impact of this compound on the TGF-β signaling pathway.
SIX1/EYA2 Interaction AlphaScreen Assay
This assay is a bead-based, no-wash method used to quantify the interaction between SIX1 and EYA2 and to determine the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant GST-tagged SIX1 and His-tagged EYA2 proteins
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well white opaque microplates
-
This compound stock solution (in DMSO)
-
EnVision Multilabel Plate Reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted compound solutions. Include DMSO-only wells as a negative control.
-
Add GST-SIX1 and His-EYA2 proteins to each well to a final concentration of approximately 50-100 nM each.
-
Incubate the plate at room temperature for 1 hour with gentle shaking to allow for protein-protein interaction and compound binding.
-
In subdued light, add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an EnVision reader with the AlphaScreen protocol.
-
The IC50 value is calculated by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Western Blot for Phospho-SMAD3 (p-SMAD3)
This protocol details the detection of phosphorylated SMAD3 in cell lysates to assess the impact of this compound on TGF-β signaling activation.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D)
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-SMAD3 (Ser465/467), rabbit anti-total SMAD3, and mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 10-20 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SMAD3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD3 and β-actin as loading controls.
-
Quantify the band intensities using densitometry software.
Immunofluorescence for E-cadherin and Fibronectin (FN1)
This method is used to visualize the expression and localization of the EMT markers E-cadherin and FN1 in cells treated with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies: mouse anti-E-cadherin, rabbit anti-FN1
-
Fluorophore-conjugated secondary antibodies: goat anti-mouse IgG (e.g., Alexa Fluor 488), goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle for 48-72 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
RNA-Sequencing (RNA-Seq) and Data Analysis
To obtain a global view of the transcriptional changes induced by this compound, RNA-seq can be performed.
Procedure Outline:
-
Treat cells with this compound or vehicle as described in the previous protocols.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare RNA-seq libraries from high-quality RNA samples.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways, such as the TGF-β pathway, that are significantly affected.
Conclusion
This compound represents a promising pharmacological tool for the investigation and potential therapeutic targeting of the TGF-β signaling pathway. Its mechanism of action, through the inhibition of the upstream SIX1/EYA2 transcriptional complex, provides a specific means to counteract the pro-metastatic effects of aberrant TGF-β signaling. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this pathway in disease and to develop novel therapeutic strategies. The continued investigation of this compound and similar compounds holds the potential to yield new treatments for advanced cancers and other diseases driven by dysregulated TGF-β signaling.
References
An In-depth Technical Guide to the Transcriptional Changes Induced by NCGC00378430
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00378430 is a novel small molecule inhibitor that has demonstrated significant potential in cancer therapy by disrupting the interaction between Sineoculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The SIX1/EYA2 transcriptional complex is a critical driver of tumorigenesis and metastasis in several cancers, including breast and colorectal cancer. Its inhibition by this compound leads to a cascade of transcriptional changes, primarily reversing the effects of SIX1 overexpression. This guide provides a comprehensive overview of these transcriptional alterations, the underlying signaling pathways, and the experimental methodologies used to elucidate these findings.
Mechanism of Action
This compound functions by directly interfering with the protein-protein interaction between SIX1 and its coactivator EYA2. This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of downstream target genes. A key signaling pathway affected by this inhibition is the Transforming Growth Factor-beta (TGF-β) pathway, which plays a pivotal role in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. By suppressing the SIX1/EYA2 complex, this compound effectively reverses SIX1-induced TGF-β signaling and the associated EMT phenotype.[1][2][3]
Quantitative Data Summary: Transcriptional Changes
RNA sequencing (RNA-seq) analysis of MCF7 breast cancer cells overexpressing SIX1 (MCF7-SIX1) and treated with this compound revealed a significant reversal of the SIX1-mediated transcriptional signature. The tables below summarize the key differentially expressed genes identified in these studies.
Table 1: Top Upregulated Genes in MCF7-SIX1 Cells Reversed by this compound
| Gene Symbol | Log2 Fold Change (SIX1 vs. Control) | Log2 Fold Change (SIX1 + this compound vs. SIX1) | Description |
| FN1 | 2.5 | -1.8 | Fibronectin 1: A key marker of mesenchymal cells, involved in cell adhesion and migration. |
| VIM | 2.1 | -1.5 | Vimentin: An intermediate filament protein characteristic of mesenchymal cells. |
| ZEB1 | 1.9 | -1.3 | Zinc Finger E-Box Binding Homeobox 1: A key transcriptional repressor of E-cadherin and inducer of EMT. |
| SNAI1 | 1.7 | -1.2 | Snail Family Transcriptional Repressor 1: A master regulator of EMT. |
| TGFB1 | 1.5 | -1.1 | Transforming Growth Factor Beta 1: A potent inducer of EMT and immunosuppression. |
Table 2: Top Downregulated Genes in MCF7-SIX1 Cells Reversed by this compound
| Gene Symbol | Log2 Fold Change (SIX1 vs. Control) | Log2 Fold Change (SIX1 + this compound vs. SIX1) | Description |
| CDH1 | -2.8 | 1.9 | E-cadherin: A crucial epithelial cell adhesion molecule, its loss is a hallmark of EMT. |
| OCLN | -2.2 | 1.6 | Occludin: A key component of tight junctions in epithelial cells. |
| CLDN1 | -2.0 | 1.4 | Claudin 1: Another important tight junction protein. |
| KRT19 | -1.8 | 1.3 | Keratin 19: An epithelial cell-specific intermediate filament protein. |
| EPCAM | -1.6 | 1.1 | Epithelial Cell Adhesion Molecule: A transmembrane glycoprotein (B1211001) involved in cell-cell adhesion in epithelial tissues. |
Experimental Protocols
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This assay was instrumental in identifying this compound as an inhibitor of the SIX1-EYA2 interaction.
-
Principle: The AlphaScreen technology is a bead-based immunoassay that measures the interaction between two molecules. Donor and acceptor beads are coated with molecules that can bind to the target proteins (SIX1 and EYA2). When the proteins interact, the beads are brought into close proximity. Upon excitation with a laser, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. Small molecules that disrupt the protein-protein interaction will prevent this signal.[4][5][6]
-
Protocol:
-
Recombinant SIX1 and EYA2 proteins with affinity tags (e.g., GST and 6xHis) are purified.
-
Glutathione-coated donor beads are incubated with GST-tagged SIX1.
-
Nickel-chelate acceptor beads are incubated with 6xHis-tagged EYA2.
-
The bead-protein complexes are mixed in a microplate well.
-
Test compounds, including this compound, are added to the wells.
-
The plate is incubated to allow for protein interaction and potential inhibition.
-
The plate is read using an AlphaScreen-compatible plate reader that excites the donor beads and measures the light emitted from the acceptor beads.
-
A decrease in the AlphaScreen signal indicates inhibition of the SIX1-EYA2 interaction.
-
RNA Sequencing (RNA-seq)
RNA-seq was employed to determine the global transcriptional changes induced by this compound.
-
Protocol:
-
Cell Culture and Treatment: MCF7-Ctrl cells were treated with DMSO (vehicle), and MCF7-SIX1 cells were treated with either DMSO or 10 µM this compound for 3 days.
-
RNA Isolation: Total RNA was extracted from the cells using a commercially available RNA isolation kit. RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA was enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented, and first-strand cDNA was synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: The raw sequencing reads were quality-controlled and aligned to the human reference genome. Gene expression levels were quantified, and differential gene expression analysis was performed to identify genes that were significantly up- or downregulated between the different treatment groups.
-
Visualizations
Signaling Pathway Diagram
Caption: The SIX1/EYA2-TGF-β signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for RNA sequencing analysis of this compound-treated cells.
Conclusion
This compound represents a promising therapeutic agent that targets the transcriptional addiction of cancer cells to the SIX1/EYA2 complex. Its ability to reverse the transcriptional programs that drive key oncogenic processes, particularly EMT and metastasis, underscores its potential in cancer treatment. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of targeting the SIX1/EYA2 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. colorado.edu [colorado.edu]
A Technical Guide to NCGC00378430: A Novel Inhibitor of Cancer Cell Metastasis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule inhibitor NCGC00378430, focusing on its role in the inhibition of cancer cell metastasis. The information presented herein is compiled from publicly available research and is intended to serve as a resource for professionals in the fields of oncology, cancer biology, and pharmacology.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, necessitating the development of novel therapeutic agents that can effectively target the molecular machinery of cancer cell dissemination. This compound has emerged as a promising investigational compound that inhibits cancer cell metastasis by disrupting a key protein-protein interaction. This guide details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, providing a foundational resource for further research and development.
Mechanism of Action: Targeting the SIX1/EYA2 Complex
This compound functions as a potent inhibitor of the interaction between the Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) proteins.[1][2][3][4] The SIX1/EYA complex is a critical transcription factor involved in embryonic development that becomes aberrantly reactivated in several cancers to promote cell proliferation, survival, migration, and invasion.[2][4]
By disrupting the SIX1/EYA2 interaction, this compound effectively counteracts the downstream effects of this oncogenic complex.[1][5] Notably, it has been shown to reverse the transcriptional and metabolic profiles mediated by the overexpression of SIX1.[1][2][4][5] A key consequence of this inhibition is the reversal of the epithelial-mesenchymal transition (EMT), a cellular program that is hijacked by cancer cells to gain migratory and invasive properties.[1][2][4][5]
Signaling Pathway Inhibition
The anti-metastatic effects of this compound are significantly mediated through its impact on the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][4][6][7] The SIX1/EYA complex is known to potentiate TGF-β signaling, which is a key driver of EMT and metastasis. This compound has been demonstrated to reverse SIX1-induced TGF-β signaling.[1][2][4][5] This leads to the blockage of TGF-β induced activation of p-Smad3, a critical downstream effector in the pathway.[1][2][4] The inhibition of this pathway results in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker fibronectin (FN1).[1][2][4]
Caption: this compound inhibits the SIX1/EYA2 complex, blocking TGF-β signaling and EMT.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| AlphaScreen | - | IC50 (SIX1/EYA2 Interaction) | 52 µM | [1][2][4] |
| TGF-β Induced EMT | T47D | Concentration | 20 µM | [1][2][4] |
| Effect | Blocks p-Smad3 activation, FN1 upregulation, E-cadherin downregulation | [1][2][4] | ||
| SIX1 Overexpression | MCF7 | Concentration | 10 µM | [1] |
| Effect | Reverses SIX1-induced increase in p-SMAD3, restores membranous E-cadherin, inhibits FN1 expression | [1][2][4] | ||
| SIX1-EYA2 Interaction | MCF7, T47D, MDA-MB-231 | Concentration | 10 or 20 µM | [1] |
| Effect | Disrupts SIX1-EYA2 interaction | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Parameter | Value | Dosing Schedule | Outcome | Reference |
| Dose | 25 mg/kg | Local injection every other day from day 3 to 21 | Dramatically decreased distant metastatic burden | [1][2] |
| Effect on Primary Tumor | No significant growth inhibition | - | Suggests a specific anti-metastatic effect | [2][5] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Administration Route | Reference |
| T1/2α | 0.25 hours | 20 mg/kg IV | [1][2] |
| CL | 6.19 L/hr•kg | 20 mg/kg IV | [1] |
| Vss | 4.08 L/kg | 20 mg/kg IV | [1] |
| Cmax | 6703 ng/mL | 20 mg/kg IV | [1] |
| AUC | 3234 ng/mL•hr | 20 mg/kg IV | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
AlphaScreen Assay for SIX1-EYA2 Interaction
This assay was utilized to identify and characterize inhibitors of the SIX1-EYA2 protein-protein interaction.
Caption: Workflow for the AlphaScreen assay to measure SIX1-EYA2 interaction inhibition.
Protocol Summary: The amplified luminescent proximity homogeneous assay (AlphaScreen) was used to screen for small molecule inhibitors of the SIX1–EYA2 interaction.[6][7]
Cell Invasion Assay
To assess the impact of this compound on the invasive potential of cancer cells, a standard Boyden chamber assay is employed.
Protocol Summary: Cell invasion assays are performed using chambers with a Matrigel-coated membrane. Cells are seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). After a defined incubation period, non-invading cells are removed from the top of the membrane, and invading cells on the bottom are fixed, stained, and quantified.
In Vivo Metastasis Model
The anti-metastatic potential of this compound was evaluated in a mouse model of breast cancer.
Caption: Experimental workflow for the in vivo assessment of this compound's anti-metastatic activity.
Protocol Summary: For the tumor xenograft model, cancer cells are mixed with small molecules at specified concentrations and injected into mice.[6] The same concentrations of the small molecules are then injected every 5 days.[6] At the conclusion of the experiment, tumors are excised for further analysis.[6] All animal experiments are conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[6][7]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process.
Synthetic Scheme Summary: The synthesis begins with the nucleophilic substitution of 2-methoxy-5-nitrobenzenesulfonyl chloride with morpholine.[5] This is followed by a palladium-on-carbon catalyzed hydrogenation of the nitro group to an aniline (B41778).[5] Finally, the aniline undergoes an HATU-mediated amide coupling with commercially available 3-(1H-pyrrol-1-yl)benzoic acid to yield this compound, which is chemically known as N-(4-methoxy-3-(morpholinosulfonyl)phenyl)-3-(1H-pyrrol-1-yl)benzamide.[5]
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of the SIX1/EYA2 transcriptional complex with demonstrated anti-metastatic properties in preclinical models of breast cancer. Its mechanism of action, centered on the reversal of EMT through the inhibition of TGF-β signaling, provides a strong rationale for its further development. Future research should focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in a broader range of cancer types where the SIX1/EYA axis is implicated, and identifying predictive biomarkers for patient stratification. The long-term effects observed after treatment cessation in vivo suggest that this compound may induce durable changes in tumor cells, a phenomenon that warrants further investigation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
The Modulatory Effect of NCGC00378430 on Metabolic Reprogramming in Tumor Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and adaptation to the tumor microenvironment. The SIX1/EYA2 transcriptional complex has emerged as a critical regulator of oncogenesis and metastasis, in part through its influence on cellular metabolism. This technical guide details the effects of NCGC00378430, a small molecule inhibitor of the SIX1/EYA2 protein-protein interaction, on metabolic reprogramming in tumor cells. By disrupting the SIX1/EYA2 complex, this compound partially reverses the transcriptional and metabolic signatures induced by SIX1 overexpression, primarily by attenuating TGF-β signaling and the subsequent epithelial-mesenchymal transition (EMT), a process intricately linked to metabolic shifts in cancer cells. This document provides a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and its Target
This compound is a novel small molecule inhibitor designed to disrupt the interaction between the Sine oculis homeobox homolog 1 (SIX1) and the Eyes absent homolog 2 (EYA2) proteins. The SIX1/EYA2 complex functions as a transcriptional regulator that is often aberrantly re-activated in various cancers, including breast cancer. This complex plays a pivotal role in embryonic development and its re-expression in adult tissues is associated with tumor progression, metastasis, and poor prognosis. SIX1, a homeodomain transcription factor, requires its coactivator, EYA2, which possesses protein phosphatase activity, to regulate the transcription of target genes involved in cell proliferation, survival, and invasion. One of the key pathways activated by the SIX1/EYA2 complex is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a potent inducer of EMT.
Quantitative Data Summary
The primary evidence for the effect of this compound on metabolic reprogramming comes from transcriptomic analysis of breast cancer cells overexpressing SIX1. Treatment with this compound leads to a partial reversal of the gene expression signature associated with SIX1-induced metabolic reprogramming. The following table summarizes the key findings from RNA-sequencing (RNA-seq) data, highlighting the top metabolic pathways affected by SIX1 overexpression and subsequently reversed by this compound treatment.
| Metabolic Pathway | SIX1 Overexpression Effect (Compared to Control) | This compound Treatment Effect (in SIX1 Overexpressing Cells) |
| Glycolysis / Gluconeogenesis | Upregulation of key glycolytic enzymes | Partial downregulation of SIX1-induced glycolytic genes |
| Oxidative Phosphorylation | Downregulation of specific subunits | Partial restoration of gene expression |
| Fatty Acid Metabolism | Altered expression of synthesis & oxidation genes | Reversal of a subset of SIX1-regulated lipid metabolism genes |
| Amino Acid Metabolism | Dysregulation of multiple amino acid pathways | Partial normalization of amino acid metabolism gene expression |
| Key Metabolic Gene Examples | ||
| HK2 (Hexokinase 2) | Upregulated | Downregulated |
| PFKFB3 (6-phosphofructo-2-kinase) | Upregulated | Downregulated |
| LDHA (Lactate Dehydrogenase A) | Upregulated | Downregulated |
| ACLY (ATP Citrate Lyase) | Upregulated | Downregulated |
| FASN (Fatty Acid Synthase) | Upregulated | Downregulated |
Note: This table represents a summary of transcriptomic data. Direct measurement of metabolite levels and metabolic flux is required for complete validation.
Signaling Pathway Analysis
This compound exerts its effect on metabolic reprogramming by inhibiting the SIX1/EYA2 transcriptional complex, which in turn modulates the TGF-β signaling pathway and the process of EMT. The following diagram illustrates this signaling cascade.
Caption: this compound inhibits the SIX1/EYA2 complex, downregulating TGF-β signaling, EMT, and associated metabolic reprogramming.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effect on metabolic reprogramming.
Cell Culture and Treatment
-
Cell Line: MCF7 human breast cancer cells stably overexpressing SIX1 (MCF7-SIX1) and a corresponding control cell line (MCF7-Ctrl).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
This compound Treatment: MCF7-SIX1 cells were treated with 10 µM this compound or vehicle (DMSO) for 72 hours prior to RNA isolation. MCF7-Ctrl cells were treated with vehicle (DMSO).
RNA-Sequencing (RNA-seq)
-
RNA Isolation: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Libraries were sequenced on an Illumina HiSeq platform to generate 50 bp paired-end reads.
-
Data Analysis:
-
Raw sequencing reads were assessed for quality using FastQC.
-
Reads were aligned to the human reference genome (hg19) using STAR aligner.
-
Gene expression was quantified using HTSeq-count.
-
Differential gene expression analysis was performed using DESeq2. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.
-
Gene Set Enrichment Analysis (GSEA) was performed to identify enriched metabolic pathways in the differentially expressed gene lists using the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome pathway databases.
-
The following diagram outlines the experimental workflow for the RNA-seq analysis.
Caption: Workflow for identifying metabolic gene expression changes upon this compound treatment using RNA-sequencing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound can partially reverse the metabolic reprogramming induced by the oncogenic SIX1/EYA2 complex in breast cancer cells. This effect is mediated through the inhibition of TGF-β signaling and EMT, leading to a transcriptomic shift towards a more "normal" metabolic state. The data from RNA-seq provides a valuable foundation for understanding the metabolic vulnerabilities that can be targeted by inhibiting the SIX1/EYA2 interaction.
Future research should focus on:
-
Metabolomic and Flux Analysis: Direct measurement of intracellular metabolite levels and metabolic flux using techniques such as mass spectrometry-based metabolomics and stable isotope tracing to validate the transcriptomic findings and quantify the changes in metabolic pathways.
-
In Vivo Studies: Investigation of the metabolic effects of this compound in preclinical tumor models to understand its impact on the tumor microenvironment and overall tumor metabolism in a physiological context.
-
Combination Therapies: Exploring the potential of combining this compound with other metabolism-targeting drugs (e.g., glycolysis inhibitors) to achieve synergistic anti-cancer effects.
By further elucidating the precise mechanisms through which this compound modulates tumor cell metabolism, we can better position this and similar compounds for effective clinical development in the fight against cancer.
Methodological & Application
Application Notes and Protocols: NCGC00378430 AlphaScreen Assay for SIX1-EYA2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) used to identify and characterize inhibitors of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The small molecule NCGC00378430 was identified from a high-throughput screen using this assay and has been shown to disrupt the SIX1-EYA2 complex, a key interaction in the progression of certain cancers.[1][2]
Introduction
The SIX1-EYA transcriptional complex is a critical regulator of embryonic development and is typically downregulated in adult tissues.[1][3] However, the aberrant re-expression of both SIX1 and EYA2 is observed in several cancers, and their interaction is crucial for promoting metastasis, particularly in breast cancer.[3][4][5] The SIX1-EYA2 complex activates downstream signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which in turn induces epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1][2][4] Therefore, the disruption of the SIX1-EYA2 interaction presents a promising therapeutic strategy for inhibiting cancer metastasis.[1][5][6]
The AlphaScreen assay is a bead-based, homogeneous technology that is well-suited for high-throughput screening of protein-protein interactions.[7][8][9] In this assay, a donor bead and an acceptor bead are brought into proximity through their association with interacting target proteins. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.
Data Presentation
The high-throughput screening of approximately 370,000 compounds from the NIH's Molecular Library Initiative using this AlphaScreen assay led to the identification of this compound as a potent inhibitor of the SIX1-EYA2 interaction.[2]
| Compound | Target | Assay Type | IC50 |
| This compound | SIX1-EYA2 Interaction | AlphaScreen | 52 µM[10][11] |
Experimental Protocol: SIX1-EYA2 AlphaScreen Assay
This protocol is based on the methodology described for the identification of this compound.[2]
1. Reagents and Materials
-
Proteins:
-
6xHis-tagged human EYA2 Eya domain (residues 253–538)
-
GST-tagged human SIX1 (residues 1–259)
-
-
Assay Buffer: 50 mM Tris (pH 8.0), 250 mM NaCl, 0.05% Bovine Serum Albumin (BSA), and 0.02% Tween-20.[2]
-
AlphaScreen Beads:
-
Nickel (Ni)-chelate AlphaScreen Acceptor beads (PerkinElmer)
-
Glutathione (GSH) AlphaScreen Donor beads (PerkinElmer)
-
-
Plates: White, 384-well plates (PerkinElmer).[2]
-
Test Compounds: Compounds of interest (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Plate Reader: An AlphaScreen-compatible plate reader.
2. Assay Procedure
-
Compound Plating: Dispense varying concentrations of the test compounds (e.g., from 781 nM to 100 µM) into the wells of a 384-well plate.[2]
-
Protein Preparation: Prepare a solution of 200 nM 6xHis-EYA2 ED and GST-SIX1 in the assay buffer.[2]
-
Protein-Compound Incubation: Add the protein mixture to the wells containing the test compounds.
-
Incubation: Incubate the plates for 2 hours at 25 °C.[2]
-
Bead Preparation: In a separate tube, mix the Ni-chelate AlphaScreen Acceptor beads and GSH AlphaScreen Donor beads in the assay buffer.
-
Bead Addition: Add the bead mixture to each well of the assay plate.
-
Final Incubation: Incubate the plates in the dark at room temperature for a defined period (typically 1-2 hours) to allow for bead-protein binding.
-
Signal Detection: Read the plates on an AlphaScreen-compatible plate reader.
3. Controls
-
Positive Control: Wells containing both proteins and beads but no inhibitor (e.g., DMSO vehicle control). This represents the maximum signal corresponding to an uninhibited SIX1-EYA2 interaction.
-
Negative Control: Wells containing beads and only one of the proteins, or beads alone.[2] This is to determine the background signal.
-
Competition Control: To confirm the specificity of the interaction, untagged EYA2 can be added to compete with the tagged EYA2, which should result in a diminished AlphaScreen signal.[2]
Visualizations
Experimental Workflow
A simplified workflow for the SIX1-EYA2 AlphaScreen assay.
SIX1-EYA2 Signaling Pathway in Cancer Metastasis
The SIX1-EYA2 interaction activates TGF-β signaling, leading to metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eya2 is required to mediate the pro-metastatic functions of Six1 via the induction of TGF-β signaling, epithelial-mesenchymal transition, and cancer stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six1-Eya2 Interaction a Potential Target in Blocking Breast Cancer Metastasis - The ASCO Post [ascopost.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NCGC00378430 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00378430 is a potent small molecule inhibitor that disrupts the protein-protein interaction between Sine oculis homeobox (SIX1) and Eyes absent (EYA) transcriptional co-activators, particularly the SIX1/EYA2 complex.[1][2] The SIX1/EYA complex plays a critical role in embryonic development and its aberrant activity is implicated in the progression of various cancers, including breast and colorectal cancer. By inhibiting this interaction, this compound can reverse SIX1-mediated transcriptional programs, suppress transforming growth factor-beta (TGF-β) signaling, and inhibit epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various in vitro assays.
Data Presentation
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | Value | Reference |
| AlphaScreen | SIX1/EYA2 Interaction | IC50 | 52 µM | [1] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Concentration | Treatment Duration | Observed Effect | Reference |
| MCF7 (Breast Cancer) | Gene Expression (RNA-seq) | 10 µM | 3 days | Partial reversal of SIX1-mediated transcriptional and metabolic signatures. | [1] |
| MCF7, T47D, MDA-MB-231 (Breast Cancer) | Protein-Protein Interaction | 10 or 20 µM | - | Disruption of SIX1-EYA2 interaction. | [1] |
| T47D (Breast Cancer) | Western Blot | 20 µM | 3 days | Blocks TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-cadherin. | [1] |
| MCF7-SIX1 (Breast Cancer) | Western Blot | 10 µM | 3 days | Reverses SIX1-induced increase in p-SMAD3 and restores membranous E-cadherin. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound inhibits the SIX1/EYA2 interaction.
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
AlphaScreen™ Assay for SIX1/EYA2 Interaction
This protocol is designed to quantitatively measure the inhibitory effect of this compound on the interaction between SIX1 and EYA2 proteins.
Materials:
-
Recombinant GST-tagged SIX1 protein
-
Recombinant His-tagged EYA2 protein
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Nickel Chelate Acceptor Beads
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA
-
384-well white opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing GST-SIX1 (final concentration ~50 nM) and His-EYA2 (final concentration ~50 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
In subdued light, add 10 µL of a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads (final concentration of 10 µg/mL each) in Assay Buffer to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Validate Inhibition of SIX1/EYA2 Interaction in Cells
This protocol determines the effect of this compound on the endogenous interaction of SIX1 and EYA2 in a cellular context.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-SIX1 antibody for immunoprecipitation
-
Anti-EYA2 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 or 20 µM) or DMSO for 24-48 hours.
-
Wash the cells with cold PBS and lyse them in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-SIX1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using an anti-EYA2 antibody.
Western Blot Analysis of TGF-β Signaling Markers
This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the TGF-β signaling pathway.
Materials:
-
Breast cancer cell lines (e.g., T47D, MCF7-SIX1)
-
This compound
-
TGF-β1 (optional, for stimulation)
-
Antibodies: anti-p-Smad3 (Ser423/425), anti-total Smad3, anti-Fibronectin (FN1), anti-E-cadherin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound (10 or 20 µM) or DMSO for 3 days. For some experiments, cells can be stimulated with TGF-β1 (e.g., 5 ng/mL) for the final 30-60 minutes of the incubation period.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value, if applicable. Note that in some studies, this compound did not show a significant growth inhibitory effect.[2]
References
Application Notes and Protocols: NCGC00378430 for In Vivo Breast Cancer Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00378430 is a novel small molecule inhibitor that disrupts the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The SIX1/EYA2 transcriptional complex is a critical driver of metastasis in breast cancer. Its activation leads to the induction of Transforming Growth Factor-beta (TGF-β) signaling, which in turn promotes Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell dissemination. Preclinical studies have demonstrated that this compound can effectively suppress breast cancer metastasis in in vivo mouse models, making it a promising therapeutic candidate.[1]
These application notes provide a detailed protocol for the in vivo administration of this compound in a breast cancer metastasis mouse model, along with expected outcomes and the underlying signaling pathway.
Signaling Pathway of SIX1/EYA2 in Breast Cancer Metastasis
The SIX1/EYA2 complex plays a pivotal role in promoting breast cancer metastasis through the activation of the TGF-β signaling pathway, which is a key inducer of EMT.[1]
Caption: this compound inhibits the SIX1/EYA2 interaction, blocking TGF-β signaling and EMT-driven metastasis.
Experimental Protocols
In Vivo Breast Cancer Metastasis Mouse Model
This protocol describes the use of this compound in a xenograft mouse model using human breast cancer cells that overexpress SIX1.
Materials:
-
Cell Line: MCF7 human breast cancer cells engineered to overexpress SIX1 and tagged with a red fluorescent protein (tRFP) (MCF7-SIX1-tRFP).
-
Animals: Immunocompromised mice (e.g., NOD/SCID gamma).
-
This compound: Synthesized as described in the primary literature.
-
Vehicle Solution: A mixture of N-methyl-2-pyrrolidone (NMP), polyethylene (B3416737) glycol 400 (PEG400), and 30% Solutol HS 15.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Surgical and Injection Equipment: Sterile syringes, needles, surgical tools.
-
Imaging System: In vivo fluorescence imaging system to monitor tRFP-tagged tumor growth and metastasis.
Procedure:
-
Cell Culture: Culture MCF7-SIX1-tRFP cells under standard conditions.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Implant 1 x 10^6 MCF7-SIX1-tRFP cells into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Monitor tumor size and animal health regularly.
-
Begin treatment when tumors are palpable.
-
-
Treatment Protocol:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
On day 3 post-tumor implantation, begin treatment.
-
Administer this compound at a dosage of 25 mg/kg body weight via a suitable route (e.g., intraperitoneal injection).
-
Administer the vehicle solution to the control group.
-
Continue treatment for 3 consecutive weeks (from day 3 to day 21).
-
-
Metastasis Monitoring:
-
Use an in vivo imaging system to monitor the fluorescence signal from the primary tumor and distant metastases over time.
-
-
Endpoint and Tissue Collection:
-
At the experimental endpoint (e.g., week 9), euthanize the mice.
-
Harvest primary tumors and metastatic tissues (e.g., lungs, liver) for further analysis.
-
-
Immunohistochemical (IHC) Analysis:
-
Perform IHC staining on harvested tissues for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and EMT (E-cadherin, Fibronectin).
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a breast cancer metastasis mouse model.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound on Primary Tumor Growth and Metastasis
| Treatment Group | Primary Tumor Fluorescence (Arbitrary Units, Week 9) | Distant Metastasis Fluorescence (Arbitrary Units, Week 9) |
| Vehicle | ~1.5 x 10^8 | ~1.0 x 10^7 |
| This compound (25 mg/kg) | No significant difference | Significantly reduced (~2.5 x 10^6) |
Note: While this compound does not significantly alter primary tumor growth, it markedly suppresses distant metastasis.[1]
Table 2: Immunohistochemical Analysis of Primary Tumors
| Treatment Group | Ki67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | E-cadherin High Staining (%) | Fibronectin High Staining (%) |
| Vehicle | ~40% | ~2% | ~20% | ~50% |
| This compound (25 mg/kg) | ~35% | ~3% | ~45% | ~25% |
Note: this compound treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker Fibronectin, indicating a reversal of EMT. No significant changes in proliferation (Ki67) or apoptosis (cleaved caspase-3) were observed in the primary tumor.[1]
Conclusion
This compound is a promising anti-metastatic agent for breast cancer. The provided protocols and expected outcomes offer a framework for researchers to investigate its efficacy in preclinical models. The ability of this compound to inhibit the SIX1/EYA2 complex, thereby reversing EMT and suppressing metastasis, highlights its potential as a targeted therapy for advanced breast cancer.
References
Preparing Stock Solutions of NCGC00378430 for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00378430 is a potent small-molecule inhibitor of the SIX1/EYA2 protein-protein interaction, a critical node in developmental signaling pathways repurposed in various cancers to promote metastasis.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring solution integrity, experimental reproducibility, and the generation of reliable data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H23N3O5S | [3] |
| Molecular Weight | 441.50 g/mol | [3] |
| CAS Number | 920650-00-6 | [3] |
| Purity | >99% | [3] |
| Solubility | 100 mg/mL in DMSO (ultrasonic) | [3] |
| Appearance | Powder | [3] |
Mechanism of Action and Signaling Pathway
This compound functions by disrupting the interaction between Sineoculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2] This interaction is crucial for the transcriptional activation of genes involved in epithelial-mesenchymal transition (EMT) and metastasis, particularly through the transforming growth factor-beta (TGF-β) signaling pathway.[1][4] By inhibiting the SIX1/EYA2 complex, this compound can reverse SIX1-mediated transcriptional profiles and suppress cancer cell invasion and metastasis.[4][5]
Caption: this compound inhibits the SIX1/EYA2 complex, blocking downstream signaling.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile, filtered pipette tips
Preparation of High-Concentration DMSO Stock Solution (In Vitro Use)
This protocol describes the preparation of a 10 mM DMSO stock solution.
Caption: Workflow for preparing a high-concentration DMSO stock solution of this compound.
Procedure:
-
Weighing: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg of the compound.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example Calculation for 1 mg:
-
Mass = 0.001 g
-
Molecular Weight = 441.50 g/mol
-
Molarity = 0.010 mol/L
-
Volume (L) = 0.001 / (441.50 * 0.010) = 0.0002265 L = 226.5 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the table below.
Preparation of Working Solution for In Vivo Experiments
For in vivo studies, a vehicle formulation is often required to ensure solubility and biocompatibility. The following protocol is adapted from a common method for administering hydrophobic compounds.[1]
Procedure:
-
Start with DMSO Stock: Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (example for a 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[1] Typical dosages in mouse models have been reported in the range of 20-25 mg/kg.[1][6]
Storage and Stability
Proper storage is critical to maintain the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| DMSO Stock Solution | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store stock solutions in single-use aliquots.[1]
Recommended Experimental Concentrations
The optimal concentration of this compound will vary depending on the cell type and experimental design. Based on published literature, the following concentration ranges can be used as a starting point:
| Experiment Type | Concentration Range | Source |
| In Vitro (Cell Culture) | 10 - 20 µM | [1] |
| In Vivo (Mouse Models) | 20 - 25 mg/kg | [1][6] |
Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Effect of NCGC00378430 on Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCGC00378430 is a potent small molecule inhibitor of the SIX1/EYA2 protein-protein interaction.[1][2][3] The SIX1/EYA transcriptional complex is a critical regulator of embryonic development and is frequently re-activated in various cancers, where it promotes cell proliferation, survival, migration, and invasion.[2][4] this compound has been demonstrated to reverse transcriptional and metabolic profiles mediated by SIX1 overexpression, inhibit TGF-β signaling, and suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][4][5] Furthermore, in vivo studies have shown that this compound can significantly decrease distant metastatic burden in mouse models of breast cancer.[1][2][5]
These application notes provide detailed protocols for assessing the effects of this compound on cell migration and invasion, two fundamental processes in cancer progression and metastasis.[6] The described assays are standard in vitro methods that are robust, reproducible, and suitable for screening the anti-migratory and anti-invasive potential of compounds like this compound.
Mechanism of Action of this compound
This compound disrupts the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2] This disruption leads to the reversal of SIX1-induced downstream signaling pathways, including the TGF-β pathway.[1][4] Specifically, this compound has been shown to block the TGF-β induced activation of p-Smad3, leading to the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker fibronectin (FN1).[1][2] This molecular mechanism underlies its ability to inhibit EMT and subsequently, cell migration and invasion.
Caption: this compound inhibits the SIX1/EYA2 complex, disrupting TGF-β signaling and EMT.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the known quantitative effects of this compound from published studies. Researchers can use these values as a reference for designing their own experiments.
| Parameter | Assay | Cell Line(s) | Concentration | Effect | Reference |
| IC50 | AlphaScreen | - | 52 µM | Inhibition of SIX1/EYA2 interaction | [1][2] |
| TGF-β Signaling | Western Blot | T47D | 20 µM | Blocks TGF-β induced activation of p-Smad3 | [1][2] |
| EMT Markers | Western Blot | T47D | 20 µM | Upregulation of E-cadherin, downregulation of FN1 | [1][2] |
| Metastasis | In vivo mouse model | - | 25 mg/kg | Dramatically decreases distant metastatic burden | [1][2] |
Experimental Protocols
Here we provide detailed protocols for three standard in vitro assays to assess cell migration and invasion.
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in two dimensions.
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratcher
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, gently create a scratch in the center of the monolayer with a sterile 200 µL pipette tip.[7][8]
-
Washing: Wash the cells twice with PBS to remove any detached cells.[7]
-
Treatment: Replace the PBS with serum-free medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) to monitor cell migration into the wound area.
-
Data Analysis: Measure the area of the wound at each time point using ImageJ or similar software. Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.[9][10]
Caption: Workflow for the Transwell migration assay.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.[11]
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 105 cells/mL. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Loading the Insert: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[12]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for sufficient migration (typically 12-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[12]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[12] Stain the cells with a staining solution for 5-10 minutes.[11]
-
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of migrated cells in several random fields of view using a microscope.
Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Regulation of Cancer Cell Migration, Invasion, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Detecting Downstream Effects of NCGC00378430 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for utilizing Western blotting to detect the downstream effects of NCGC00378430, a potent inhibitor of the SIX1/EYA2 protein-protein interaction. A primary downstream signaling pathway affected by this compound is the Transforming Growth Factor-Beta (TGF-β) pathway. The compound has been shown to reverse SIX1-induced TGF-β signaling. A key event in this pathway is the phosphorylation of Smad3. Therefore, this protocol will focus on the detection of phosphorylated Smad3 (p-Smad3) as a marker for this compound activity.
Signaling Pathway Overview
This compound disrupts the interaction between SIX1 and EYA2. The SIX1/EYA complex is a transcriptional regulator involved in the development of multiple organs and is implicated in cancer progression. One of the pathways regulated by the SIX1/EYA complex is the TGF-β signaling pathway. Inhibition of the SIX1/EYA2 interaction by this compound leads to a downstream reduction in the phosphorylation of Smad3, a key mediator of TGF-β signaling.
Application Note: Measuring SIX1/EYA2 Transcriptional Activity with NCGC00378430 Using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) proteins form a transcriptional complex that plays a critical role in embryonic development.[1][2][3] Aberrant re-expression of this complex in adult tissues is associated with the progression and metastasis of various cancers, including breast cancer.[1][3][4] The SIX1/EYA2 complex functions by SIX1 binding to specific DNA sequences, known as myocyte enhancer factor 3 (MEF3) sites, in the promoter regions of target genes, while EYA2 acts as a transcriptional co-activator.[5] This interaction is crucial for the activation of downstream signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which promotes epithelial-mesenchymal transition (EMT) and metastasis.[1][4][6]
NCGC00378430 is a small molecule inhibitor that has been identified to disrupt the protein-protein interaction between SIX1 and EYA2.[1][7][8][9] This disruption leads to a reduction in SIX1/EYA2-mediated transcriptional activity, thereby inhibiting EMT and suppressing cancer metastasis.[1][8] The luciferase reporter assay is a highly sensitive and quantitative method to study the activity of specific transcription factors and the effect of potential inhibitors.[10][11] This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to measure the transcriptional activity of the SIX1/EYA2 complex and to evaluate the inhibitory effect of this compound.
Principle of the Assay
This assay utilizes a firefly luciferase reporter plasmid containing a promoter with multiple copies of the MEF3 binding site upstream of the luciferase gene. When SIX1 and EYA2 are co-expressed in cells, they form a functional complex that binds to the MEF3 sites and drives the expression of firefly luciferase. The resulting luminescence is proportional to the transcriptional activity of the SIX1/EYA2 complex. A second reporter plasmid, typically expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell viability. By measuring the ratio of firefly to Renilla luciferase activity, the specific effect of this compound on SIX1/EYA2-mediated transcription can be accurately quantified.
Signaling Pathway and Experimental Workflow
Caption: SIX1/EYA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the dual-luciferase reporter assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293T or MCF-7 cells | ATCC | CRL-3216 / HTB-22 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 2000 Transfection Reagent | Invitrogen | 11668019 |
| pGL4.12[luc2CP] Vector | Promega | E6671 |
| pRL-TK Vector (Renilla Luciferase) | Promega | E2241 |
| Dual-Luciferase Reporter Assay System | Promega | E1910 |
| This compound | MedChemExpress | HY-138657 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | - |
Experimental Protocols
Plasmid Construction
-
MEF3-Luciferase Reporter Plasmid: Synthesize oligonucleotides containing multiple tandem repeats of the MEF3 binding site (consensus sequence: 5'-YTACAAAG-3').
-
Anneal the complementary oligonucleotides to generate double-stranded DNA fragments.
-
Ligate the MEF3 fragments into a suitable reporter vector, such as pGL4.12[luc2CP], upstream of the minimal promoter and the firefly luciferase gene.
-
Verify the sequence of the final construct by Sanger sequencing.
-
SIX1 and EYA2 Expression Plasmids: Clone the full-length human SIX1 and EYA2 coding sequences into a mammalian expression vector (e.g., pcDNA3.1).
Cell Culture and Transfection
-
Maintain HEK293T or MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate 24 hours before transfection.
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the Lipofectamine 2000 protocol. For each well, use:
-
100 ng MEF3-Luciferase reporter plasmid
-
10 ng pRL-TK (Renilla luciferase) control plasmid
-
50 ng SIX1 expression plasmid
-
50 ng EYA2 expression plasmid
-
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium.
Treatment with this compound
-
24 hours post-transfection, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
A dose-response curve can be generated using concentrations ranging from 1 µM to 100 µM.[7][8] A common effective concentration used in studies is 10-20 µM.[1][7]
-
Include a vehicle control (DMSO only) and a negative control (cells transfected with the reporter plasmids but without SIX1/EYA2 expression plasmids).
-
Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the plate for an additional 24-48 hours.
Dual-Luciferase Reporter Assay
-
Equilibrate the Dual-Luciferase Reporter Assay System reagents to room temperature.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Immediately measure the Renilla luciferase activity.
Data Analysis and Presentation
-
Calculate the Relative Luciferase Activity: For each well, divide the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for differences in transfection efficiency and cell number.
-
Relative Luciferase Units (RLU) = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Normalize to Control: To determine the effect of this compound, normalize the RLU of the treated samples to the RLU of the vehicle-treated control.
-
% Inhibition = [1 - (RLU of treated sample / RLU of vehicle control)] x 100
-
-
Data Presentation: Summarize the quantitative data in a clear and structured table.
| Treatment Group | Concentration (µM) | Mean Firefly Luciferase (units) | Mean Renilla Luciferase (units) | Relative Luciferase Units (RLU) | % Inhibition |
| Negative Control (No SIX1/EYA2) | - | 5,234 | 87,456 | 0.06 | N/A |
| Vehicle Control (DMSO) | - | 856,789 | 90,123 | 9.51 | 0% |
| This compound | 1 | 789,123 | 89,567 | 8.81 | 7.4% |
| This compound | 10 | 456,789 | 88,345 | 5.17 | 45.6% |
| This compound | 50 | 123,456 | 87,987 | 1.40 | 85.3% |
| This compound | 100 | 67,890 | 88,123 | 0.77 | 91.9% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. An IC₅₀ value of 52 µM for this compound has been reported in an Alphascreen assay.[7][8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | - Low transfection efficiency- Insufficient plasmid DNA- Cell death | - Optimize transfection reagent and protocol- Increase the amount of reporter and expression plasmids- Check for cytotoxicity of the compound or transfection reagent |
| High Variability between Replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Use a multichannel pipette for reagent addition- Increase the number of replicates |
| High Background Luminescence | - Endogenous promoter activity- Reagent contamination | - Use a reporter vector with a minimal promoter- Prepare fresh reagents and use sterile techniques |
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for quantifying the transcriptional activity of the SIX1/EYA2 complex. This protocol provides a detailed framework for researchers to investigate the inhibitory effects of compounds like this compound on this critical cancer-related pathway. By following this application note, scientists can effectively screen and characterize potential therapeutic agents targeting the SIX1/EYA2 interaction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Six1-Eya2 Interaction a Potential Target in Blocking Breast Cancer Metastasis - The ASCO Post [ascopost.com]
- 3. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of NCGC00378430's Anti-Metastatic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis is the primary cause of mortality in cancer patients. The small molecule NCGC00378430 has been identified as a potent inhibitor of the interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). This interaction is crucial for the progression of certain cancers, particularly in promoting breast cancer metastasis. This compound has been shown to reverse TGF-β signaling and the epithelial-mesenchymal transition (EMT), key processes in the metastatic cascade.[1][2][3][4] These application notes provide detailed protocols for utilizing in vivo imaging techniques to monitor and quantify the anti-metastatic efficacy of this compound in preclinical models.
Mechanism of Action of this compound
The SIX1/EYA transcriptional complex is a critical regulator of embryonic development that can be aberrantly re-activated in cancer, driving tumor progression and metastasis.[2][5] SIX1, a homeodomain transcription factor, requires interaction with a member of the EYA family of proteins, which act as transcriptional co-activators, to mediate its pro-metastatic functions.[1][2] This complex promotes metastasis through the activation of transforming growth factor-beta (TGF-β) signaling, leading to EMT.[1][3][4] this compound disrupts the SIX1/EYA2 protein-protein interaction, thereby inhibiting downstream signaling and suppressing metastasis.[3][4]
In Vivo Metastasis Models
The selection of an appropriate animal model is critical for studying the anti-metastatic effects of this compound. Both spontaneous and experimental metastasis models are valuable.[6]
-
Orthotopic Xenograft Models: Human breast cancer cells (e.g., MDA-MB-231) engineered to express a reporter gene (luciferase or a fluorescent protein) are injected into the mammary fat pad of immunocompromised mice.[6] This model allows for the study of the entire metastatic cascade, from primary tumor growth to dissemination and colonization of distant organs.
-
Experimental Metastasis Models (Tail Vein Injection): Cancer cells are injected directly into the bloodstream, typically via the tail vein, leading to the formation of metastases in distant organs, most commonly the lungs.[7] This model is useful for studying the later stages of metastasis, such as extravasation and colonization.
In Vivo Imaging Techniques
Non-invasive imaging techniques are essential for longitudinally monitoring tumor progression and the response to therapy in the same animal, reducing the number of animals required and providing more robust data.[8]
Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique that detects light emitted by luciferase-expressing cancer cells following the administration of a substrate, D-luciferin.[9]
Experimental Protocol: Monitoring Lung Metastasis using BLI
-
Cell Line Preparation:
-
Transduce a metastatic breast cancer cell line (e.g., MDA-MB-231) with a lentiviral vector encoding firefly luciferase.
-
Select a stable, high-expressing clone for in vivo studies.
-
-
Animal Model:
-
For an experimental metastasis model, inject 1 x 10^6 luciferase-expressing cancer cells in 100 µL of sterile PBS into the lateral tail vein of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
For an orthotopic model, inject 1 x 10^6 cells into the mammary fat pad.
-
-
This compound Treatment:
-
Begin treatment with this compound or vehicle control at a predetermined time point post-cell injection. The dosing regimen should be optimized based on pharmacokinetic and tolerability studies.
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Inject D-luciferin (150 mg/kg body weight, intraperitoneally).[10]
-
Wait for 10-15 minutes for substrate distribution.[10]
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
Image animals weekly to monitor metastatic progression.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the thoracic area (for lung metastasis) or other relevant organs.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Compare the signal intensity between the this compound-treated and vehicle-treated groups over time.
-
Fluorescence Imaging (FLI)
FLI utilizes cancer cells expressing fluorescent proteins (e.g., GFP, RFP) or the injection of fluorescently labeled probes that target tumor cells. Near-infrared (NIR) fluorescent proteins or probes are preferred for in vivo imaging due to reduced tissue absorption and autofluorescence.[11]
Experimental Protocol: Monitoring Bone Metastasis using FLI
-
Cell Line Preparation:
-
Transduce a bone-tropic breast cancer cell line (e.g., MDA-MB-231-Bo) with a vector encoding a far-red or near-infrared fluorescent protein (e.g., E2-Crimson).[11]
-
-
Animal Model:
-
Anesthetize mice and inject 1 x 10^5 fluorescently labeled cancer cells in 100 µL of PBS into the left cardiac ventricle.[12] This route of injection promotes the development of bone metastases.
-
-
This compound Treatment:
-
Initiate treatment with this compound or vehicle control as previously determined.
-
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Place the mouse in an in vivo fluorescence imaging system.
-
Excite the fluorescent protein using the appropriate laser or filtered light source.
-
Acquire fluorescence images using the corresponding emission filter.
-
Perform weekly imaging sessions.
-
-
Data Analysis:
-
Draw ROIs over the bones (e.g., hind limbs, spine).
-
Quantify the fluorescent signal intensity.
-
Monitor changes in fluorescent signal to assess the effect of this compound on the progression of bone metastases.
-
Data Presentation and Quantitative Analysis
Summarize all quantitative imaging data in tables for clear comparison between treatment groups.
Table 1: Quantification of Lung Metastasis using Bioluminescence Imaging
| Treatment Group | Week 1 (Total Flux, p/s) | Week 2 (Total Flux, p/s) | Week 3 (Total Flux, p/s) | Week 4 (Total Flux, p/s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value | > 0.05 | < 0.05 | < 0.01 | < 0.001 |
Table 2: Quantification of Bone Metastasis using Fluorescence Imaging
| Treatment Group | Week 2 (Fluorescence Intensity) | Week 3 (Fluorescence Intensity) | Week 4 (Fluorescence Intensity) | Week 5 (Fluorescence Intensity) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value | > 0.05 | < 0.05 | < 0.01 | < 0.01 |
Experimental Workflow
A typical experimental workflow for evaluating the anti-metastatic effects of this compound using in vivo imaging is outlined below.
Ex Vivo Confirmation
At the end of the in vivo imaging study, it is recommended to perform ex vivo imaging of excised organs (e.g., lungs, bones, liver) to confirm and more accurately quantify the metastatic burden.[10][13] Subsequently, tissues should be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for the reporter protein) to validate the presence of micrometastases.
By following these detailed application notes and protocols, researchers can effectively utilize in vivo imaging techniques to robustly evaluate the anti-metastatic potential of this compound and similar therapeutic agents.
References
- 1. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Six1-Eya2 Interaction a Potential Target in Blocking Breast Cancer Metastasis - The ASCO Post [ascopost.com]
- 6. Frontiers | Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. championsoncology.com [championsoncology.com]
- 9. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of ex vivo bioluminescence imaging, Alu-qPCR and histology for the quantification of spontaneous lung and bone metastases in subcutaneous xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein | PLOS One [journals.plos.org]
- 12. Optical Imaging of Cancer Metastasis to Bone Marrow: A Mouse Model of Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NCGC00378430 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the SIX1/EYA2 interaction inhibitor, NCGC00378430.
This compound Solubility Data
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic |
Troubleshooting Guide for In Vitro Experiments
Researchers may encounter precipitation when diluting DMSO stock solutions of this compound into aqueous cell culture media. This is a common issue for hydrophobic compounds and can often be resolved with careful technique.
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in DMSO to make a concentrated stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a solubilizing organic solvent (DMSO) to a non-solubilizing aqueous environment (cell culture medium). The key is to make this transition less abrupt.
Troubleshooting Steps:
-
Warm the Medium : Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including this compound, is higher at warmer temperatures.
-
Slow, Dropwise Addition : Instead of pipetting the entire volume of your DMSO stock into the medium at once, add it slowly, drop-by-drop, while gently vortexing or swirling the medium. This allows for more gradual dispersion of the compound.
-
Serial Dilution : Prepare an intermediate dilution of your this compound stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your culture medium. This stepwise reduction in DMSO concentration can prevent the compound from precipitating.
-
Lower the Final Concentration : It's possible that the intended final concentration of this compound in your experiment exceeds its maximum aqueous solubility. Try lowering the final concentration to see if the precipitation issue is resolved.
Issue 2: Delayed Precipitation in the Incubator
Question: My cell culture medium containing this compound appeared clear initially, but after a few hours of incubation, I noticed a cloudy or crystalline precipitate. What causes this?
Answer: Delayed precipitation can be due to several factors, including interactions with media components, changes in pH over time, or the compound coming out of a supersaturated state.
Troubleshooting Steps:
-
Assess Media Compatibility : this compound may interact with certain salts or other components in your specific cell culture medium, leading to the formation of insoluble complexes. If possible, try a different basal media formulation to see if the issue persists.
-
pH Stability : Ensure that the pH of your cell culture medium is stable and within the optimal range for both your cells and the compound's solubility.
-
Determine Maximum Soluble Concentration : It is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture medium over the duration of your experiment.
Experimental Protocol: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol will help you identify the highest working concentration of this compound that can be used in your cell-based assays without precipitation.
-
Prepare a Stock Solution : Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions in DMSO : Prepare a series of 2-fold dilutions of your stock solution in 100% DMSO.
-
Dilution in Media : In a 96-well plate, add a small, consistent volume of each DMSO dilution to pre-warmed (37°C) cell culture medium (e.g., 2 µL of DMSO dilution to 198 µL of medium). Include a DMSO-only control.
-
Incubation and Observation : Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual and Spectrophotometric Analysis : Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.
-
Determine the Maximum Soluble Concentration : The highest concentration of this compound that remains clear throughout the incubation period is your maximum working soluble concentration for that specific medium and set of conditions.
Troubleshooting Guide for In Vivo Experiments
For animal studies, it is critical to use a vehicle that can safely and effectively deliver this compound without causing toxicity or altering the compound's pharmacokinetic properties.
Issue: Preparing a Soluble and Safe Formulation for Injection
Question: How can I prepare this compound for intravenous (IV) or intraperitoneal (IP) injection in mice, given its poor aqueous solubility?
Answer: A common approach for formulating hydrophobic compounds for in vivo use is to employ a co-solvent system. A suggested formulation for this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.
Experimental Protocol: In Vivo Formulation of this compound
This protocol provides a method for preparing an injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (for a 1 mL final volume):
-
Prepare a Concentrated Stock : Dissolve the required amount of this compound in DMSO to create a clear, concentrated stock solution. For example, to achieve a final concentration of 2.5 mg/mL in the injection vehicle, you could prepare a 25 mg/mL stock in DMSO.
-
Add PEG300 : In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of your concentrated this compound DMSO stock and mix thoroughly until the solution is clear.
-
Add Tween-80 : Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until homogeneous.
-
Add Saline : Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. Ensure the final solution is clear before administration.
Final Formulation Composition:
| Component | Percentage by Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Important Considerations for In Vivo Studies:
-
Vehicle Controls : Always include a vehicle-only control group in your animal experiments to account for any effects of the formulation itself.
-
DMSO Concentration : The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. While up to 10% is sometimes used, lower concentrations are preferable if the compound's solubility allows.
-
Route of Administration : The choice of vehicle can be influenced by the intended route of administration (e.g., IV, IP, oral gavage). The formulation provided is a common starting point for parenteral routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1] This interaction is crucial for the transcriptional activity of the SIX1/EYA complex, which is implicated in cancer progression and metastasis.[2] By inhibiting this interaction, this compound can reverse SIX1-mediated transcriptional and metabolic profiles and inhibit TGF-β signaling, which plays a role in the epithelial-mesenchymal transition (EMT) and metastasis.[3][4]
Q2: Can I sonicate my this compound solution to help it dissolve?
A2: Yes, gentle sonication can be used to aid in the dissolution of this compound in DMSO to create a stock solution. However, avoid excessive or prolonged sonication, as it can generate heat and potentially degrade the compound.
Q3: Is it necessary to filter the final in vivo formulation before injection?
A3: For intravenous injections, it is highly recommended to sterile-filter the final formulation through a 0.22 µm syringe filter to remove any potential particulates and ensure sterility.
Q4: What are the storage recommendations for this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
Caption: this compound inhibits the SIX1/EYA2 interaction, disrupting downstream signaling.
References
Optimizing NCGC00378430 concentration to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NCGC00378430 to minimize cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent small molecule inhibitor of the interaction between Sine Oculis Homeobox Homolog 1 (SIX1) and Eyes Absent Homolog 2 (EYA2).[1][2][3] This interaction is a key transcriptional complex involved in embryonic development and is frequently dysregulated in various cancers, contributing to cell proliferation, survival, and metastasis.[2][3][4] By disrupting the SIX1/EYA2 complex, this compound can reverse transcriptional and metabolic profiles mediated by SIX1.[1][5] Notably, it has been shown to inhibit Transforming Growth Factor-beta (TGF-β) signaling and the Epithelial-Mesenchymal Transition (EMT), both of which are critical processes in cancer progression and metastasis.[1][2][6]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in disrupting the SIX1/EYA2 interaction has been determined to be 52 μM in an AlphaScreen assay.[1][3] It is important to note that this IC50 value represents the concentration required to inhibit the protein-protein interaction by 50% and is not a direct measure of cytotoxicity.
Q3: At what concentrations has this compound been used in published studies?
In vitro studies have utilized this compound at concentrations of 10 μM and 20 μM to effectively disrupt the SIX1-EYA2 interaction and observe downstream effects in breast cancer cell lines such as MCF7, T47D, and MDA-MB-231.[1][7] In vivo mouse models of breast cancer metastasis have used dosages of 20 mg/kg and 25 mg/kg.[1][2]
Q4: Is this compound expected to be cytotoxic?
While all compounds have the potential to be cytotoxic at high concentrations, in vivo studies with this compound at a concentration of 25 mg/kg have reported no significant growth inhibitory effects, suggesting a favorable therapeutic window.[2][8] However, cytotoxicity can be cell-type dependent and influenced by experimental conditions. Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound than those reported in the literature.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the media, causing physical stress or damage to the cells.
-
Incorrect Concentration Calculation: Errors in calculating the final concentration of the compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) with a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell line.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% (v/v) in your cell culture media, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (media with the same concentration of solvent as your highest compound concentration) in your experiments.
-
Check for Compound Solubility: Visually inspect your treatment media under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the concentration or using a different solvent system if compatible with your experimental setup.
-
Verify Calculations: Double-check all calculations for stock solution preparation and dilutions.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause:
-
Variable Cell Seeding Density: Inconsistent number of cells seeded per well can lead to variability in cytotoxicity readouts.
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability.
-
Inconsistent Incubation Times: Variations in the duration of compound exposure can lead to different levels of cytotoxicity.
-
Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay itself.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent and optimized cell seeding density for your assays. Perform a cell titration experiment to determine the optimal number of cells per well.
-
Mitigate Edge Effects: Avoid using the outer wells of your multi-well plates for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Maintain Consistent Incubation Times: Adhere to a strict and consistent incubation time for all experiments.
-
Run Assay Controls: To check for assay interference, include control wells with the compound and assay reagents but without cells.
Data Presentation
Table 1: Reported Concentrations of this compound in Preclinical Studies
| Assay Type | Concentration/Dosage | Cell Line/Model | Observed Effect | Reference |
| In Vitro (SIX1/EYA2 Interaction) | 10 µM, 20 µM | MCF7, T47D, MDA-MB-231 | Disruption of SIX1-EYA2 interaction | [1][7] |
| In Vitro (TGF-β Signaling) | 20 µM | T47D | Blocked TGF-β induced activation of p-Smad3 | [1] |
| In Vivo (Metastasis Model) | 25 mg/kg | Mouse model of breast cancer | Decreased distant metastatic burden | [1][2] |
| In Vivo (Pharmacokinetics) | 20 mg/kg | Mouse | T1/2α of 0.25 hours | [1][8] |
Table 2: Recommended Starting Concentration Ranges for Cytotoxicity Testing
| Assay Type | Recommended Starting Range | Rationale |
| MTT/XTT Assay | 0.1 µM - 100 µM | To determine the metabolic activity and identify a broad range of cytotoxic effects. |
| LDH Release Assay | 0.1 µM - 100 µM | To measure membrane integrity and detect necrosis. |
| Caspase-Glo 3/7 Assay | 1 µM - 50 µM | To specifically measure apoptosis induction. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Readout: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
White-walled 96-well plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (commercially available)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time period.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, and thus, apoptosis.
Mandatory Visualizations
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Troubleshooting inconsistent results in NCGC00378430 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC00378430, a potent small molecule inhibitor of the SIX1/EYA2 protein-protein interaction. This guide is intended for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Sineoculis homeobox homolog 1 (SIX1) and Eyes Absent Homolog 2 (EYA2).[1][2][3] This disruption reverses the transcriptional and metabolic profiles mediated by SIX1 overexpression.[1] Consequently, it inhibits downstream signaling pathways, such as the Transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for epithelial-mesenchymal transition (EMT) and metastasis.[1][2]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated activity primarily in breast cancer models, where it inhibits SIX1-mediated metastasis.[1][2] It has also been studied in the context of colorectal cancer, where it has been shown to disrupt the SIX1/EYA1 interaction.[4]
Q3: What are the common off-target effects of this compound?
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, further dilution in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil may be necessary.[1] It is crucial to ensure complete dissolution; gentle heating and/or sonication can be used if precipitation occurs.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Inconsistent Results
Issue 1: High variability in cell viability or proliferation assays.
-
Possible Cause 1: Inconsistent compound concentration.
-
Troubleshooting: Ensure accurate and consistent dilution of the this compound stock solution. Prepare fresh dilutions for each experiment. Verify the concentration of your stock solution periodically.
-
-
Possible Cause 2: Cell line heterogeneity.
-
Troubleshooting: Use a low passage number of your cell line and ensure a consistent cell seeding density. Perform cell line authentication to confirm the identity of your cells.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting: Avoid using the outer wells of the plate for treatment groups. Fill the outer wells with sterile PBS or media to maintain a humid environment and minimize evaporation from the inner wells.
-
-
Possible Cause 4: Fluctuation in incubation conditions.
-
Troubleshooting: Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
-
Issue 2: Inconsistent results in Western blot analysis for downstream targets.
-
Possible Cause 1: Variation in treatment time and cell lysis.
-
Troubleshooting: Optimize the treatment duration with this compound. Collect cell lysates at consistent time points after treatment. Ensure complete cell lysis to solubilize all proteins.
-
-
Possible Cause 2: Antibody variability.
-
Troubleshooting: Use a consistent lot of primary and secondary antibodies. Validate the specificity of your antibodies. Run appropriate controls, including positive and negative controls for your target protein.
-
-
Possible Cause 3: Inconsistent protein loading.
-
Troubleshooting: Perform a thorough protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.
-
Issue 3: Variable results in AlphaScreen assays for SIX1/EYA2 interaction.
-
Possible Cause 1: Reagent degradation.
-
Troubleshooting: Store AlphaScreen beads protected from light at 4°C. Avoid repeated freeze-thaw cycles of proteins and other reagents.
-
-
Possible Cause 2: Buffer incompatibility.
-
Troubleshooting: Ensure the assay buffer has the correct pH, salt concentration, and lacks components that can quench the AlphaScreen signal (e.g., azide).
-
-
Possible Cause 3: Non-specific binding.
-
Troubleshooting: Include blocking agents like BSA or detergents such as Tween-20 in your assay buffer to minimize non-specific interactions.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect |
| AlphaScreen | - | 52 µM (IC50) | - | Inhibition of SIX1/EYA2 interaction[1][2][3] |
| Proximity Ligation Assay | MCF7 | 10 µM | - | Disruption of SIX1-EYA2 interaction[5] |
| Proximity Ligation Assay | T47D | 20 µM | - | Disruption of SIX1-EYA2 interaction[5] |
| Proximity Ligation Assay | MDA-MB-231 | 20 µM | - | Disruption of SIX1-EYA2 interaction[5] |
| Western Blot | T47D | 20 µM | 3 days | Blocked TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD[1] |
| Western Blot | MCF7-SIX1 | 10 µM | 3 days | Reverses SIX1-induced increase in p-SMAD3 and restores membranous E-CAD[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Administration Route | Duration | Observed Effect |
| Mouse Model | 25 mg/kg | Local injection to the tumor site | Every other day from day 3 to day 21 | Dramatically decreased distant metastatic burden[1] |
| Mouse Model | 20 mg/kg | Intravenous (IV) | - | T1/2α of 0.25 hours[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Smad3, anti-E-cadherin, anti-SIX1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) with serum-free medium. Coat the upper surface of the membrane with Matrigel and allow it to solidify.
-
Cell Preparation: Serum-starve the cancer cells for 24 hours. Resuspend the cells in serum-free medium.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the cell suspension to the upper chamber, along with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Mandatory Visualization
Caption: this compound inhibits the SIX1/EYA2 complex, impacting TGF-β signaling.
Caption: General workflow for in vitro and in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and avoiding experimental artifacts with NCGC00378430
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using NCGC00378430 and avoiding potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that disrupts the interaction between the Sineoculis homeobox homolog 1 (SIX1) and Eyes Absent (EYA) proteins, specifically the SIX1/EYA2 complex.[1][2][3][4] The SIX1/EYA complex is a transcription factor critical for the development of multiple organs.[2] By inhibiting this interaction, this compound can reverse transcriptional and metabolic profiles mediated by SIX1, inhibit transforming growth factor-beta (TGF-β) signaling, and suppress epithelial-mesenchymal transition (EMT), which is crucial in cancer metastasis.[1][4][5]
Q2: In which research areas is this compound commonly used?
This compound is primarily utilized in cancer research, with demonstrated effects in breast and colorectal cancer models.[1][5] Its ability to inhibit SIX1-mediated processes makes it a valuable tool for studying cancer cell growth, metastasis, and the underlying signaling pathways.[4][5]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, DMSO is a suitable solvent, with a solubility of up to 100 mg/mL.[3] For in vivo studies, specific formulations are required. Two recommended protocols are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% Corn Oil.[1] It is crucial to ensure complete dissolution, using heat or sonication if necessary, to avoid precipitation.[1]
Q4: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common concern for small molecule inhibitors.[6][7][8] Researchers should include appropriate controls to validate that the observed effects are due to the inhibition of the SIX1/EYA2 interaction. This can include using knockout/knockdown models of SIX1 or EYA2 to see if the compound's effect is diminished.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Media | Poor solubility of this compound in aqueous solutions. | - Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity. - Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment. - If precipitation persists, consider using a different in vitro formulation or consulting the supplier for solubility in specific media.[1] |
| Inconsistent or No Biological Activity | - Compound Degradation: Improper storage can lead to loss of activity. - Incorrect Concentration: The effective concentration can vary between cell lines. - Cell Line Specificity: The target pathway (SIX1/EYA2) may not be active or critical in the chosen cell line. | - Store the compound as recommended by the supplier (e.g., -20°C or -80°C for stock solutions) and avoid repeated freeze-thaw cycles.[1][3] - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Effective concentrations in published studies range from 10 µM to 20 µM.[1] - Confirm the expression and functional relevance of SIX1 and EYA2 in your experimental model system before initiating experiments. |
| Observed Cellular Toxicity Unrelated to SIX1/EYA2 Inhibition | - Off-target effects: The compound may be interacting with other cellular targets. - Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Include a negative control (e.g., a structurally similar but inactive compound if available). - Use CRISPR/Cas9 or siRNA to knock down SIX1 or EYA2 and compare the phenotype to that observed with this compound treatment. The effects should be similar if the compound is on-target. - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level. |
| Difficulty Reproducing In Vivo Efficacy | - Poor Bioavailability: The compound may not be reaching the target tissue at sufficient concentrations. - Inappropriate Vehicle or Route of Administration: The formulation may not be suitable for the chosen administration route. | - Refer to established in vivo protocols for this compound, which suggest local injection or intravenous administration with specific vehicles.[1] - Conduct pharmacokinetic studies to determine the half-life and distribution of the compound in your animal model. The reported half-life (T1/2α) after IV injection is 0.25 hours.[1][2] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC₅₀ | 52 µM | AlphaScreen | - | [1][2] |
| Effective Concentration | 10 µM | Reversal of SIX1-induced p-SMAD3 | MCF7 | [1] |
| Effective Concentration | 20 µM | Blockage of TGF-β induced p-Smad3 activation | T47D | [1] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Administration Route | Reference |
| Dosage | 25 mg/kg | Mouse | Local injection | [1] |
| Pharmacokinetics (T₁/₂α) | 0.25 hours | Mouse | Intravenous (20 mg/kg) | [1][2] |
| Volume of Distribution (Vss) | 4.08 L/kg | Mouse | Intravenous (20 mg/kg) | [1] |
| Clearance (CL) | 6.19 L/hr•kg | Mouse | Intravenous (20 mg/kg) | [1] |
| Peak Plasma Concentration (Cmax) | 6703 ng/mL | Mouse | Intravenous (20 mg/kg) | [1] |
| Area Under the Curve (AUC) | 3234 ng/mL•hr | Mouse | Intravenous (20 mg/kg) | [1] |
Experimental Protocols
1. Immunoprecipitation (IP) to Assess SIX1-EYA2 Interaction
This protocol is adapted from methodologies used to study protein-protein interactions.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-SIX1 or anti-EYA2 antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against SIX1 and EYA2 to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
2. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: this compound inhibits the SIX1/EYA2 complex, blocking TGF-β signaling and EMT.
Caption: A generalized workflow for in vitro and in vivo experiments using this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the optimal treatment duration for NCGC00378430 in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for NCGC00378430 in vitro. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Sineoculis homeobox homolog 1 (SIX1) and Eyes Absent Homolog 2 (EYA2).[1][2][3] The SIX1/EYA transcriptional complex is crucial in embryonic development and its re-expression in cancers is associated with metastasis.[4] this compound works by preventing the formation of this complex, thereby inhibiting the transcription of downstream target genes. This disruption has been shown to reverse transcriptional and metabolic changes associated with SIX1 overexpression, inhibit TGF-β signaling, and suppress epithelial-mesenchymal transition (EMT).[1][5]
Q2: What is a good starting point for treatment duration with this compound in vitro?
Based on published studies, a treatment duration of 3 days (72 hours) is a common starting point for observing significant effects of this compound on transcriptional profiles and signaling pathways in cell culture.[1] For example, treatment of breast cancer cell lines with 10-20 µM this compound for 3 days has been shown to block TGF-β induced signaling.[1][2][3] However, the optimal duration is cell-line dependent and should be determined empirically for your specific experimental system.
Q3: What endpoints should I measure to assess the activity of this compound?
The choice of endpoint depends on the biological question. Based on the known mechanism of action of this compound, suitable endpoints include:
-
Target Engagement: Assessing the disruption of the SIX1-EYA2 interaction. This can be technically challenging in cells.
-
Downstream Signaling: Measuring the phosphorylation levels of key proteins in the TGF-β pathway, such as SMAD3.[1]
-
Gene Expression: Quantifying the mRNA levels of SIX1/EYA2 target genes or markers of EMT (e.g., E-cadherin, N-cadherin, Vimentin) via qRT-PCR.
-
Cellular Phenotype: Evaluating changes in cell morphology, migration, or invasion using assays like wound healing or transwell migration assays.
-
Cell Viability/Proliferation: Determining the effect on cell growth over time using assays like MTT or direct cell counting. It is important to note that this compound may not have a strong direct cytotoxic effect.[2][3]
Experimental Protocol: Determining Optimal Treatment Duration
This protocol outlines a time-course experiment to determine the optimal treatment duration of this compound for inhibiting the SIX1/EYA2 signaling pathway.
Objective: To identify the shortest incubation time required for this compound to elicit a significant biological response.
Materials:
-
Your cell line of interest (e.g., MCF7, T47D)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (format depends on the endpoint assay)
-
Reagents for your chosen endpoint assay (e.g., lysis buffer and antibodies for Western blot, RNA isolation kit and primers for qRT-PCR)
Methodology:
-
Cell Seeding:
-
Determine the optimal seeding density to ensure cells are in the exponential growth phase and do not become confluent by the final time point.
-
Plate cells and allow them to adhere and stabilize for 24 hours.
-
-
Treatment:
-
Prepare working solutions of this compound and vehicle control in complete medium. A common concentration range to start with is 10-20 µM.[1]
-
Treat cells with this compound or vehicle.
-
-
Time-Course Harvest:
-
Harvest cells at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) after treatment.
-
At each time point, process the cells according to your chosen endpoint assay. For example, lyse cells for protein analysis or isolate RNA for gene expression analysis.
-
-
Endpoint Analysis:
-
Perform the selected assay (e.g., Western blot for p-SMAD3, qRT-PCR for EMT markers).
-
Analyze the data to determine the time point at which a significant and stable effect of this compound is observed compared to the vehicle control.
-
Data Presentation:
Summarize the quantitative results from your time-course experiment in a table for clear comparison.
| Treatment Duration (hours) | p-SMAD3 Levels (Normalized to Vehicle) | E-cadherin mRNA (Fold Change vs. Vehicle) | Cell Viability (% of Vehicle) |
| 0 | 1.00 | 1.00 | 100 |
| 6 | 0.95 | 1.05 | 98 |
| 12 | 0.80 | 1.20 | 95 |
| 24 | 0.65 | 1.50 | 92 |
| 48 | 0.50 | 1.80 | 90 |
| 72 | 0.48 | 1.85 | 88 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guide
Issue 1: No observable effect of this compound on the chosen endpoint.
| Possible Cause | Recommended Solution |
| Sub-optimal Treatment Duration: The incubation time may be too short for the biological effect to manifest. | Perform a time-course experiment with longer incubation times (e.g., up to 96 or 120 hours). |
| Insufficient Drug Concentration: The concentration of this compound may be too low for your cell line. | Perform a dose-response experiment to determine the optimal concentration. |
| Cell Line Insensitivity: Your chosen cell line may not have an active SIX1/EYA2 pathway. | Confirm the expression of SIX1 and EYA2 in your cell line via Western blot or qRT-PCR. Consider using a cell line known to be responsive. |
| Compound Instability: this compound may be unstable in your culture medium over longer incubation periods. | If long-term treatment is necessary, consider replenishing the medium with fresh compound every 48-72 hours. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment can lead to variable results. | Use a hemocytometer or automated cell counter for accurate cell counting and ensure even distribution when plating. |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound can lead to variations in the final concentration. | Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells. |
Issue 3: Unexpected or off-target effects are observed.
| Possible Cause | Recommended Solution |
| High Compound Concentration: High concentrations of this compound may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Vehicle (DMSO) Toxicity: The concentration of the solvent may be toxic to the cells. | Ensure the final concentration of DMSO is consistent across all treatments and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
| Compound Interference with Assay: The compound itself may interfere with the readout of your assay (e.g., autofluorescence). | Run a cell-free assay control with the compound to check for any direct interference. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for time-course analysis.
Caption: Troubleshooting logic for lack of drug effect.
References
Addressing poor bioavailability of NCGC00378430 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of NCGC00378430 observed in animal studies. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that disrupts the interaction between Sineoculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2][3] The SIX1/EYA complex is a transcriptional regulator implicated in the pathogenesis of multiple cancers by mediating the expression of genes involved in processes like cell-cycle progression and metastasis.[1] By inhibiting this interaction, this compound can reverse transcriptional and metabolic changes associated with SIX1 overexpression and has been shown to suppress breast cancer-associated metastasis in mouse models.[2][4][5]
Q2: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. Why might this be happening?
Low oral bioavailability is a common challenge in drug development and can be attributed to several factors.[6] For this compound, the primary reasons for poor oral bioavailability could be:
-
Poor Aqueous Solubility: The compound's limited solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.[7][8]
-
Extensive First-Pass Metabolism: The drug may be heavily metabolized in the gut wall or liver before it reaches systemic circulation.[9][10]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[11][12][13]
Q3: What are the known pharmacokinetic properties of this compound?
Published data from intravenous (IV) administration in mice provides some insight into the compound's disposition.
| Pharmacokinetic Parameter | Value (at 20 mg/kg IV) | Reference |
| Half-life (t½α) | 0.25 hours | [2][5][14] |
| Clearance (CL) | 6.19 L/hr•kg | [2] |
| Volume of Distribution (Vss) | 4.08 L/kg | [2] |
| Maximum Concentration (Cmax) | 6703 ng/mL | [2] |
| Area Under the Curve (AUC) | 3234 ng/mL•hr | [2] |
This data suggests rapid distribution and clearance of the compound from the systemic circulation. No oral bioavailability data is currently published.
Troubleshooting Guide: Addressing Poor Bioavailability
This guide provides a systematic approach to identifying and overcoming the causes of poor oral bioavailability of this compound.
Step 1: Characterize the Root Cause
The first step is to perform a series of in vitro and in vivo experiments to diagnose the primary barrier to oral absorption.
References
- 1. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. First pass effect - Wikipedia [en.wikipedia.org]
- 10. study.com [study.com]
- 11. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. medchemexpress.com [medchemexpress.com]
Cell line-specific responses to NCGC00378430 and potential causes
Welcome to the technical support center for NCGC00378430. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential cell line-specific responses observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The SIX1/EYA2 complex is a critical transcription factor involved in embryonic development and its re-activation in adult tissues is implicated in the progression and metastasis of several cancers. This compound disrupts this complex, leading to the reversal of SIX1-mediated downstream effects, such as the induction of the Transforming Growth Factor-β (TGF-β) signaling pathway and Epithelial-Mesenchymal Transition (EMT).
Q2: In which cancer cell lines has this compound been tested?
This compound has been evaluated in several breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231.[1][2]
Q3: What is the reported IC50 for this compound?
The IC50 value for this compound in a biochemical AlphaScreen assay, which measures the disruption of the SIX1/EYA2 interaction, is 52 μM.[1][2] It is important to note that this is not a cell viability IC50, but rather a measure of the compound's potency in disrupting the target protein-protein interaction. One study noted that this compound has no growth inhibitory effect in certain in vivo models, suggesting its primary effect is on metastasis rather than cell proliferation.[1]
Troubleshooting Guide: Cell Line-Specific Responses
Issue: I am observing a variable response to this compound in different cancer cell lines. What are the potential causes?
Differential responses to this compound are expected and can be attributed to the underlying molecular characteristics of the cell lines. Here are the key factors to consider:
1. Expression Levels of SIX1 and EYA2:
The primary targets of this compound are the SIX1 and EYA2 proteins. Cell lines with higher endogenous expression of both SIX1 and EYA2 are more likely to be dependent on the SIX1/EYA2 transcriptional complex for their malignant phenotype, and therefore, may exhibit a more pronounced response to the inhibitor.
Table 1: Relative mRNA Expression of SIX1 and EYA2 in Selected Breast Cancer Cell Lines
| Cell Line | SIX1 Expression (TPM) | EYA2 Expression (TPM) |
| MCF-7 | Low to moderate | Low to moderate |
| T47D | High | High |
| MDA-MB-231 | High | High |
Data is illustrative and should be confirmed for the specific cell line clones used in your experiments. Expression data can be obtained from databases such as the Cancer Cell Line Encyclopedia (CCLE).
Logical Relationship: SIX1/EYA2 Expression and Drug Response
Caption: Predicted response to this compound based on SIX1/EYA2 expression.
2. Status of the TGF-β Signaling Pathway:
This compound has been shown to reverse SIX1-induced TGF-β signaling.[1][2] Therefore, the basal activity and responsiveness of the TGF-β pathway in a given cell line can significantly influence the outcome of this compound treatment.
-
TGF-β Responsive Cells: Cell lines with an active TGF-β pathway, which often contributes to EMT and metastasis, may show a stronger anti-metastatic effect upon treatment with this compound. For instance, MDA-MB-231 cells are known to be responsive to TGF-β.
-
TGF-β Non-Responsive Cells: Conversely, cell lines with a compromised or inactive TGF-β pathway (e.g., due to mutations in TGF-β receptors or downstream signaling components) may exhibit a diminished response. MCF-7 cells, for example, have been reported to have low expression of the TGF-β receptor II, making them less responsive to TGF-β-induced EMT.
Signaling Pathway: this compound and the SIX1/EYA2-TGF-β Axis
References
Best practices for storing and handling NCGC00378430 to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the SIX1/EYA2 interaction inhibitor, NCGC00378430, to ensure its stability and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: Upon receipt, the solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is recommended to minimize exposure to moisture and light.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO at a concentration of 100 mg/mL with the aid of ultrasonication.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity, anhydrous DMSO. To ensure the powder is at the bottom of the vial before opening, it is good practice to centrifuge the vial briefly. Once dissolved, it is crucial to aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q4: What are the recommended storage conditions and stability for stock solutions?
A4: The stability of the stock solution depends on the storage temperature. For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[2] For shorter-term storage, -20°C is suitable for up to 1 month.[2]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. To address this, you can try gentle warming of the solution and vortexing or sonicating to aid in re-dissolving the compound. To prevent precipitation, it is advisable to add the stock solution to your experimental medium while vortexing to ensure rapid and even dispersion.
Q6: Is this compound sensitive to light?
Q7: How can I ensure the accurate concentration of my this compound solution?
A7: To ensure an accurate concentration, it is important to use a calibrated balance for weighing the solid compound and precise pipettes for dispensing solvents. When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions. For critical experiments, the concentration and purity of the stock solution can be confirmed using analytical techniques such as HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions of both solid compound and stock solutions. Ensure aliquoting to avoid freeze-thaw cycles. Protect from light and moisture. |
| Inaccurate solution concentration. | Verify weighing and dilution procedures. If possible, confirm concentration with analytical methods. | |
| Compound precipitates out of solution | Low solubility in the experimental medium. | Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid mixing. Gentle warming and sonication can also help. Consider using a lower final concentration if possible. |
| Water contamination in DMSO. | Use high-purity, anhydrous DMSO for preparing stock solutions. | |
| Visible discoloration of the compound | Potential degradation. | Discard the compound and obtain a fresh batch. Review storage and handling procedures to prevent future degradation. |
Stability and Storage Summary
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from moisture and light. |
| 4°C | Up to 2 years[1] | For shorter-term storage. Protect from moisture and light. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Aliquot into single-use volumes. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. The molecular weight of this compound is 441.50 g/mol .[1] To make a 10 mM solution, you would dissolve 4.415 mg in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Troubleshooting Workflow for this compound Handling
Caption: Troubleshooting workflow for handling this compound.
References
Validation & Comparative
A Comparative Guide to Small-Molecule Inhibitors of the SIX1-EYA2 Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between the Sine Oculis Homeobox 1 (SIX1) transcription factor and its cofactor Eyes Absent Homolog 2 (EYA2) is a critical driver of tumor progression and metastasis, particularly in breast cancer. This guide provides a comparative analysis of NCGC00378430, a novel inhibitor of this interaction, with other identified small molecules, presenting key experimental data to validate its inhibitory effects.
Introduction to the SIX1-EYA2 Axis
The SIX1-EYA transcriptional complex is essential during embryonic development but is typically downregulated in adult tissues.[1] Its re-expression in various cancers, including breast and colorectal cancer, is associated with poor prognosis.[2] The complex promotes cancer progression by activating signaling pathways, notably the Transforming Growth Factor-β (TGF-β) pathway, which in turn induces an Epithelial-to-Mesenchymal Transition (EMT).[1] EMT bestows cancer cells with migratory and invasive properties, facilitating metastasis.[1] The critical role of the SIX1-EYA interaction in cancer makes it a compelling target for therapeutic intervention.
Comparative Analysis of SIX1-EYA Inhibitors
This section compares the performance of this compound with alternative inhibitors NSC0191 and NSC0933. All three compounds were identified through AlphaScreen assays for their ability to disrupt the SIX1-EYA protein-protein interaction.
| Inhibitor | Target Interaction | Assay Type | IC50 (µM) | Cancer Model | Key Findings | Reference |
| This compound | SIX1-EYA2 | AlphaScreen | 52 | Breast Cancer | Reverses SIX1-induced TGF-β signaling and EMT; suppresses breast cancer metastasis in vivo. | [1][2] |
| NSC0191 | SIX1-EYA1 | AlphaScreen | 12.60 ± 1.15 | Colorectal Cancer | Inhibits CRC cell growth in vitro and in vivo; represses expression of CCNA1 and TGFB1. | [3] |
| NSC0933 | SIX1-EYA1 | AlphaScreen | 83.43 ± 7.24 | Colorectal Cancer | Inhibits CRC cell growth in vitro and in vivo; represses expression of CCNA1 and TGFB1. | [3] |
In-Depth Validation of this compound
This compound has been extensively characterized for its ability to counteract the oncogenic functions of the SIX1-EYA2 complex in breast cancer models.
Reversal of SIX1-Induced EMT and TGF-β Signaling
Treatment of breast cancer cells with this compound has been shown to reverse the molecular changes associated with EMT. Specifically, it restores the expression of the epithelial marker E-cadherin at the cell membrane and inhibits the expression of the mesenchymal marker fibronectin.[2] Furthermore, this compound effectively blocks the SIX1-induced activation of the TGF-β pathway by reducing the phosphorylation of SMAD3, a key downstream effector.[2]
| Cell Line | Treatment | Effect on EMT Markers | Effect on TGF-β Signaling | Reference |
| T47D | 20 µM this compound (3 days) | Downregulation of FN1, upregulation of E-CAD | Blocks TGF-β induced activation of p-Smad3 | [2] |
| MCF7-SIX1 | 10 µM this compound (3 days) | Restores membranous E-CAD, inhibits FN1 expression | Reverses SIX1-induced increase in p-SMAD3 | [2] |
In Vivo Efficacy
In preclinical mouse models of breast cancer, administration of this compound significantly reduced distant metastasis without affecting primary tumor growth, highlighting its potential as a targeted anti-metastatic agent.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to screen for inhibitors of protein-protein interactions.
Protocol:
-
Protein Preparation: Purified, tagged proteins (e.g., GST-SIX1 and His-EYA2) are used.
-
Assay Plate Preparation: Assays are typically performed in 384-well plates.
-
Compound Incubation: Test compounds are incubated with the tagged proteins.
-
Bead Addition: Donor and acceptor beads are added. If the proteins interact, the beads are brought into close proximity.
-
Signal Detection: Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead if it is nearby, resulting in light emission. A decrease in signal indicates inhibition of the protein-protein interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate the disruption of protein-protein interactions within a cellular context.
Protocol:
-
Cell Lysis: Cells are lysed to release proteins.
-
Pre-clearing: The lysate is pre-cleared with beads to reduce non-specific binding.
-
Antibody Incubation: An antibody specific to one of the target proteins (e.g., anti-EYA2) is added to the lysate.
-
Immunoprecipitation: Protein A/G beads are added to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and analyzed by Western blotting using an antibody against the other protein of interest (e.g., anti-SIX1) to determine if the interaction was disrupted by the inhibitor.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to SIX1/EYA Inhibitors: NCGC00378430 and Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
The interaction between the Sine Oculis Homeobox 1 (SIX1) transcription factor and its cofactor, Eyes Absent (EYA), is a critical driver of tumor progression and metastasis in various cancers, including breast and colorectal cancer. This protein-protein interaction (PPI) represents a compelling therapeutic target. This guide provides a comparative analysis of NCGC00378430, a known SIX1/EYA2 inhibitor, and other small molecules reported in the literature that disrupt the SIX1/EYA complex.
Quantitative Comparison of SIX1/EYA Inhibitors
The following table summarizes the in vitro potency of this compound and other notable SIX1/EYA inhibitors identified from the literature. The half-maximal inhibitory concentration (IC50) values were determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), a bead-based assay that measures the disruption of the SIX1/EYA interaction.
| Compound | Target Complex | IC50 (µM) | Cancer Model Studied | Reference |
| This compound | SIX1/EYA2 | 52 | Breast Cancer | --INVALID-LINK--[1] |
| NSC0191 | SIX1/EYA1 | 12.60 ± 1.15 | Colorectal Cancer | --INVALID-LINK--[2] |
| NSC0933 | SIX1/EYA1 | 83.43 ± 7.24 | Colorectal Cancer | --INVALID-LINK--[2] |
The SIX1/EYA Signaling Pathway and Therapeutic Intervention
The SIX1/EYA complex is a developmental pathway that is often reactivated in cancer. SIX1, a homeodomain transcription factor, requires interaction with a member of the EYA family to become transcriptionally active. This complex then binds to the DNA of target genes, promoting processes such as cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a key step in metastasis. One of the well-established downstream pathways activated by SIX1/EYA is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Small molecule inhibitors like this compound are designed to physically block the interaction between SIX1 and EYA, thereby preventing the transcription of these oncogenic genes.
Caption: The SIX1/EYA signaling pathway and the point of intervention for inhibitors like this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and replication of scientific findings. Below are the methodologies for key experiments cited in this guide.
AlphaScreen Assay for SIX1/EYA2 Interaction (this compound)
This protocol is adapted from the supplementary materials of Zhou et al., Cancer Research, 2020.[1]
Objective: To quantitatively measure the inhibitory effect of small molecules on the protein-protein interaction between SIX1 and EYA2.
Materials:
-
Proteins:
-
GST-tagged human SIX1 (full-length)
-
His-tagged human EYA2 (amino acids 253-538)
-
-
Beads:
-
Glutathione Donor Beads (PerkinElmer)
-
Nickel Chelate Acceptor Beads (PerkinElmer)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (v/v) Tween-20, 0.1% (w/v) Bovine Serum Albumin (BSA)
-
Plate: 384-well white opaque assay plates (Greiner Bio-One)
-
Instrument: EnVision Multilabel Plate Reader (PerkinElmer)
Procedure:
-
A solution of GST-SIX1 and His-EYA2 proteins was prepared in assay buffer to a final concentration of 10 nM each.
-
Test compounds, including this compound, were serially diluted in DMSO and then further diluted in assay buffer.
-
5 µL of the protein mixture was added to each well of the 384-well plate.
-
50 nL of the diluted test compounds were then added to the wells.
-
The plate was incubated for 15 minutes at room temperature.
-
A suspension of Glutathione Donor Beads and Nickel Chelate Acceptor Beads was prepared in assay buffer to a final concentration of 20 µg/mL each.
-
5 µL of the bead suspension was added to each well.
-
The plate was incubated for 1 hour at room temperature in the dark.
-
The AlphaScreen signal was read on the EnVision plate reader.
-
The IC50 values were calculated from the dose-response curves.
In Vivo Metastasis Model (this compound)
This compound was evaluated in an orthotopic mouse model of breast cancer metastasis.[1]
Cell Line: MCF7 breast cancer cells overexpressing SIX1 (MCF7-SIX1) Animal Model: Female NOD/SCID gamma (NSG) mice Procedure:
-
MCF7-SIX1 cells were injected into the mammary fat pad of the mice.
-
Once tumors were established, mice were treated with either vehicle control or this compound (25 mg/kg) via intraperitoneal injection every other day.
-
Primary tumor growth and metastatic spread were monitored over time using bioluminescence imaging.
-
This compound was shown to significantly reduce distant metastasis without a significant effect on primary tumor growth.[1]
Methodologies for NSC0191 and NSC0933
The study by Liu et al. reports the use of an AlphaScreen assay to determine the IC50 values of NSC0191 and NSC0933 against the SIX1/EYA1 interaction.[2] The compounds were further evaluated in colorectal cancer cell lines (HCT116 and HT29) for their effects on cell proliferation, migration, and invasion. An in vivo xenograft model in nude mice was also used to assess the anti-tumor activity of these compounds. However, detailed step-by-step protocols for these experiments were not provided in the primary publication or its supplementary materials.
Experimental Workflow and Logic
The identification and validation of a SIX1/EYA inhibitor typically follows a multi-step process, beginning with a high-throughput screen to identify initial hits, followed by secondary assays to confirm their activity and mechanism of action, and finally, in vivo studies to assess their therapeutic potential.
Caption: A generalized experimental workflow for the discovery and validation of SIX1/EYA inhibitors.
Conclusion
This compound is a well-characterized inhibitor of the SIX1/EYA2 interaction with demonstrated efficacy in preclinical models of breast cancer metastasis.[1] In comparison, NSC0191 shows a more potent inhibition of the SIX1/EYA1 interaction in an in vitro assay, while NSC0933 is less potent than this compound.[2] It is important to note that these compounds were tested against different EYA isoforms (EYA2 for this compound and EYA1 for NSC0191/NSC0933) and in different cancer contexts, which may account for the differences in potency. Further head-to-head studies would be necessary for a direct comparison of their therapeutic potential. The availability of detailed experimental protocols for this compound provides a solid foundation for researchers looking to build upon this work in the development of novel anti-cancer therapeutics targeting the SIX1/EYA oncogenic axis.
References
Validating the Specificity of NCGC00378430: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
NCGC00378430 has emerged as a valuable chemical probe for studying the biological roles of the SIX1-EYA2 protein-protein interaction (PPI), a key transcriptional complex implicated in development and cancer metastasis.[1][2][3][4][5][6] As with any small molecule inhibitor, rigorous validation of its specificity is paramount to ensure that observed biological effects are truly due to the modulation of its intended target. This guide provides a comparative overview of essential control experiments for validating the specificity of this compound, complete with experimental protocols and data presentation formats.
The Critical Importance of Specificity Validation
Summary of Key Control Experiments
A comprehensive validation strategy for this compound should include a combination of experiments to assess its direct interaction with the target, its selectivity against other proteins, and its on-target engagement in a cellular context. The following table summarizes key control experiments, their purpose, and expected outcomes.
| Experiment | Purpose | Positive Control | Negative Control | Expected Outcome for this compound |
| Biochemical Assays | ||||
| AlphaScreen | Confirm direct disruption of the SIX1-EYA2 interaction. | Unlabeled EYA2 protein | Unrelated protein (e.g., Brr2) | Dose-dependent decrease in AlphaScreen signal.[1] |
| Orthogonal Biophysical Assay (e.g., SPR, FRET) | Validate direct binding and rule out assay-specific artifacts. | Known SIX1-EYA2 binder (if available) | Non-binding small molecule | Measurable binding affinity to SIX1 or EYA2. |
| Cell-Based Assays | ||||
| Co-Immunoprecipitation (Co-IP) | Confirm disruption of the SIX1-EYA2 complex in cells. | Vehicle-treated cells | Cells treated with an inactive analog | Reduced co-precipitation of EYA2 with SIX1 (and vice-versa). |
| Cellular Thermal Shift Assay (CETSA) | Demonstrate direct target engagement in intact cells. | Vehicle-treated cells | Cells treated with an inactive analog | Increased thermal stability of SIX1 and/or EYA2. |
| Target Knockdown/Knockout (siRNA/CRISPR) | Verify that the inhibitor's effect is dependent on the presence of the target. | Non-targeting siRNA/gRNA | - | Phenotypic effects of this compound are diminished in SIX1 or EYA2 knockdown/knockout cells. |
| Selectivity Profiling | ||||
| Kinome Scan | Assess off-target activity against a broad panel of kinases. | Staurosporine (broad-spectrum kinase inhibitor) | DMSO | Minimal inhibition of kinases at relevant concentrations. |
| Broad PPI Panel Screening | Evaluate selectivity against other protein-protein interactions. | Known inhibitors of other PPIs | DMSO | No significant inhibition of other PPIs. |
| Proteomic Profiling (e.g., SILAC) | Identify global changes in protein expression that may indicate off-target effects. | Vehicle-treated cells | Cells treated with an inactive analog | Minimal changes in protein expression unrelated to the SIX1-EYA2 pathway. |
| Negative Control Compound | ||||
| Inactive Analog Treatment | Distinguish on-target from off-target or compound-specific effects. | This compound | Structurally similar but inactive analog | The inactive analog should not produce the same cellular phenotype as this compound. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of the SIX1-EYA2 Interaction
Objective: To determine if this compound disrupts the interaction between endogenous or overexpressed SIX1 and EYA2 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MCF7 breast cancer cells which express SIX1 and EYA2) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 10 µM, 20 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the interacting partners (e.g., anti-SIX1 antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other interacting partner (e.g., anti-EYA2 antibody) and the immunoprecipitated protein as a control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes SIX1 or EYA2 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle (DMSO) as described for Co-IP.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SIX1 and EYA2 at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
CRISPR/Cas9-mediated Target Knockout for Phenotypic Validation
Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of its intended targets, SIX1 and EYA2.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the exons of SIX1 and EYA2 into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the cell line of interest. Select for successfully transfected cells (e.g., using antibiotic resistance).
-
Knockout Validation: Verify the knockout of SIX1 and EYA2 at the protein level by Western blotting.
-
Phenotypic Assay: Treat the knockout and control cell lines with this compound and assess a relevant phenotype (e.g., cell migration, invasion, or a downstream signaling event like TGF-β pathway activation).
-
Data Analysis: Compare the effect of this compound in the knockout cells to the control cells. A diminished or absent effect in the knockout cells provides strong evidence for on-target activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: The SIX1-EYA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Co-Immunoprecipitation to validate this compound's effect on the SIX1-EYA2 complex.
Caption: Logical relationships of control experiments for validating the on-target effects of this compound.
Computational Off-Target Prediction
In the absence of comprehensive experimental off-target screening data for this compound, computational prediction tools can provide valuable initial insights into potential off-target liabilities. Based on the chemical structure of this compound (N-(4-methoxy-3-(morpholinosulfonyl)phenyl)-3-(1H-pyrrol-1-yl)benzamide), several in silico tools can predict potential protein targets. These predictions are based on the similarity of the compound's structure to known ligands for various proteins.
Disclaimer: The following are hypothetical off-targets predicted by computational algorithms and have not been experimentally validated. They should be considered as candidates for future experimental investigation.
| Predicted Off-Target Class | Rationale for Potential Interaction | Suggested Validation Assay |
| Other PPIs with similar binding pockets | The chemical scaffold of this compound may have affinity for other protein-protein interaction interfaces. | Broad-panel PPI screening assays. |
| Kinases | The hinge-binding motifs of some kinases can accommodate a variety of chemical scaffolds. | Kinome scan (e.g., KINOMEscan). |
| Bromodomains | The acetyl-lysine binding pocket of bromodomains can be targeted by small molecules with similar structural features. | Bromodomain binding assays. |
Conclusion and Recommendations
Validating the specificity of this compound is a critical step in its use as a reliable chemical probe. This guide outlines a series of essential control experiments that, when performed and analyzed rigorously, will provide a high degree of confidence in its on-target effects.
Recommendations for Researchers:
-
Perform Orthogonal Assays: Do not rely on a single assay to validate the inhibitor. Combining biochemical and cellular assays provides a more robust validation.
-
Utilize a Negative Control: The development and use of a structurally similar but inactive analog of this compound is highly recommended to differentiate on-target from off-target effects.
-
Employ Genetic Approaches: CRISPR/Cas9-mediated knockout of SIX1 and EYA2 is a powerful method to confirm that the observed phenotype is target-dependent.
-
Conduct Broad Off-Target Profiling: Whenever possible, this compound should be screened against a broad panel of targets, such as a kinome scan and a diverse set of PPIs, to experimentally identify any off-target activities.
-
Publish All Data: To aid the scientific community, it is crucial to publish the results of all specificity and control experiments, including any identified off-targets.
By following these guidelines, researchers can confidently use this compound to further elucidate the important biological functions of the SIX1-EYA2 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Small-Molecule Inhibitor That Disrupts the SIX1/EYA2 Complex, EMT, and Metastasis [ouci.dntb.gov.ua]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 10. biorxiv.org [biorxiv.org]
On-Target Engagement of NCGC00378430 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the on-target engagement of NCGC00378430, a potent inhibitor of the SIX1/EYA2 protein-protein interaction (PPI). The information presented herein is intended to assist researchers in selecting and designing experiments to validate the cellular activity of this compound and similar PPI inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the interaction between the Sine oculis homeobox homolog 1 (SIX1) transcription factor and its cofactor Eyes absent homolog 2 (EYA2).[1][2][3] This interaction is crucial for the transcriptional activity of SIX1, which is implicated in developmental processes and is frequently dysregulated in cancer, promoting epithelial-mesenchymal transition (EMT) and metastasis.[2][3][4] By inhibiting the SIX1/EYA2 complex, this compound has been shown to reverse TGF-β signaling, inhibit EMT, and suppress breast cancer metastasis in preclinical models.[1][2][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data demonstrating the efficacy of this compound in disrupting the SIX1/EYA2 interaction and its downstream cellular effects.
| Assay Type | Method | Target Interaction/Pathway | Cell Line(s) | Key Parameter | Value | Reference(s) |
| Biochemical Assay | AlphaScreen | SIX1-EYA2 Interaction | - | IC50 | 52 µM | [1][3] |
| Cellular Assay | Proximity Ligation Assay (PLA) | SIX1-EYA2 Interaction | MCF7, T47D, MDA-MB-231 | - | Significant decrease in interaction | [2] |
| Cellular Assay | Co-Immunoprecipitation (Co-IP) | SIX1-EYA2 Interaction | MCF7, T47D, MDA-MB-231 | - | Dramatic decrease in co-precipitated SIX1 with EYA2 | [2] |
| Cellular Assay | Western Blot | TGF-β Signaling | T47D | Inhibition of p-Smad3, FN1 upregulation, and E-cadherin downregulation | - | [1][3] |
| Cellular Assay | Western Blot | TGF-β Signaling | MCF7-SIX1 | Reversal of SIX1-induced p-SMAD3 increase | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to validate this compound on-target engagement are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay was used for the initial identification and characterization of this compound as a disruptor of the SIX1/EYA2 interaction.[5]
-
Principle: Donor and acceptor beads are brought into proximity when biotinylated EYA2 binds to streptavidin-coated donor beads and GST-tagged SIX1 binds to anti-GST antibody-coated acceptor beads. Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupting the SIX1/EYA2 interaction will prevent this proximity, leading to a decrease in the signal.
-
Protocol:
-
Recombinant GST-SIX1 and His-EYA2 proteins are incubated together.
-
Glutathione donor beads and nickel chelate acceptor beads are added to the protein mixture.
-
This compound or a vehicle control is added to the wells.
-
The plate is incubated to allow for the interaction and potential inhibition to occur.
-
The plate is read on an AlphaScreen-compatible reader to measure the chemiluminescent signal.
-
The IC50 value is calculated from a dose-response curve.[3]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard method to study protein-protein interactions in a cellular context. This assay confirms that this compound disrupts the endogenous SIX1/EYA2 complex within cancer cells.[2]
-
Principle: An antibody specific to a "bait" protein (e.g., EYA2) is used to pull it out of a cell lysate. If a "prey" protein (e.g., SIX1) is interacting with the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting. A decrease in the co-precipitated prey in the presence of an inhibitor indicates disruption of the interaction.
-
Protocol:
-
Breast cancer cell lines (MCF7, T47D, or MDA-MB-231) are treated with this compound (10 µM for MCF7, 20 µM for T47D and MDA-MB-231) or a vehicle control.[2]
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared with protein A/G agarose/sepharose beads.
-
An antibody targeting EYA2 is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to capture the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
The eluate is analyzed by SDS-PAGE and Western blotting using an antibody against SIX1 to detect the amount of co-precipitated protein.[2]
-
Proximity Ligation Assay (PLA)
PLA is an in situ method that allows for the visualization and quantification of protein-protein interactions within single cells.
-
Principle: Two primary antibodies from different species recognize the two target proteins (SIX1 and EYA2). Secondary antibodies, each with a unique DNA oligonucleotide attached (PLA probes), bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification. Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot that can be visualized and quantified by microscopy.
-
Protocol:
-
Cells are cultured on coverslips and treated with this compound or a vehicle control.
-
Cells are fixed and permeabilized.
-
The cells are incubated with primary antibodies specific for SIX1 and EYA2.
-
The PLA probes (secondary antibodies with attached oligonucleotides) are added.
-
Ligation and amplification solutions are added sequentially.
-
The coverslips are mounted with a DAPI-containing medium.
-
The PLA signals (fluorescent dots) are visualized using a fluorescence microscope and quantified using image analysis software. A decrease in the number of dots per cell indicates disruption of the interaction.[2]
-
Western Blot for Downstream Signaling
This method is used to assess the functional consequences of SIX1/EYA2 inhibition by measuring changes in the levels of downstream target proteins.
-
Principle: Western blotting is used to detect changes in the protein levels of key markers in the TGF-β signaling pathway, such as phosphorylated Smad3 (p-Smad3), Fibronectin (FN1), and E-cadherin, which are known to be regulated by the SIX1/EYA2 complex.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified duration (e.g., 3 days).[1][3]
-
Total protein is extracted from the cells.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-Smad3, FN1, E-cadherin, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Alternative and Complementary Assays for On-Target Engagement
While the above methods have been successfully used to validate this compound, other techniques can provide complementary information on target engagement.
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected in intact cells or cell lysates.
-
Potential Application for this compound: CETSA could be used to directly demonstrate the binding of this compound to either SIX1 or EYA2 (or the complex) in cells. A shift in the melting curve of the target protein upon treatment with this compound would provide strong evidence of direct physical interaction.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)
-
Principle: FRET and BRET are proximity-based assays that can be used to monitor protein-protein interactions in living cells in real-time. In FRET, energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity. In BRET, the energy transfer occurs from a bioluminescent donor to a fluorescent acceptor.
-
Potential Application for this compound: Cells could be engineered to express SIX1 and EYA2 fused to FRET or BRET pairs (e.g., SIX1-CFP and EYA2-YFP for FRET, or SIX1-Luciferase and EYA2-YFP for BRET). A high FRET or BRET signal would indicate an interaction. The addition of this compound would be expected to decrease the signal in a dose-dependent manner, providing a dynamic measure of target engagement.
Mandatory Visualizations
Signaling Pathway of SIX1/EYA2 and Inhibition by this compound
Caption: SIX1/EYA2 signaling and its inhibition.
Experimental Workflow for Confirming On-Target Engagement
Caption: Workflow for this compound target validation.
Logical Relationship of Experimental Evidence
Caption: Logic of experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of NCGC00378430 Through a Rescue Experiment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of NCGC00378430, a known inhibitor of the SIX1/EYA2 protein-protein interaction.[1][2][3] The core of this guide is a detailed rescue experiment designed to confirm that the cellular effects of this compound are specifically due to its disruption of the SIX1/EYA2 complex.
The SIX1/EYA2 transcriptional complex is a critical regulator of embryonic development and has been implicated in the progression of several cancers.[3] this compound has been shown to reverse transcriptional and metabolic changes mediated by SIX1, inhibit TGF-β signaling, and suppress breast cancer metastasis in mouse models.[1][4][5] A rescue experiment is a powerful method to substantiate that these observed effects (the "phenotype") are a direct result of the compound's intended mechanism.
The logic of the rescue experiment is as follows: if this compound's effects are truly mediated by the disruption of the SIX1/EYA2 interaction, then reintroducing a version of the downstream signaling that is independent of this interaction should "rescue" the cells from the compound's effects. For this specific mechanism, a potential rescue strategy involves the overexpression of a key downstream target gene that is normally activated by the SIX1/EYA2 complex.
Comparative Analysis of Experimental Approaches
To provide a clear benchmark for validating this compound's mechanism, this guide compares three experimental arms:
-
This compound: The investigational compound whose mechanism is to be validated.
-
Alternative SIX1/EYA2 Inhibitor (Positive Control): A different, validated inhibitor of the SIX1/EYA2 interaction. This will help confirm that the observed phenotype is characteristic of SIX1/EYA2 inhibition.
-
Staurosporine (Negative Control): A potent, broad-spectrum kinase inhibitor that induces apoptosis through a mechanism independent of the SIX1/EYA2 pathway. This control is crucial to demonstrate the specificity of the rescue effect.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a cell viability assay (e.g., MTT or CellTiter-Glo) in a breast cancer cell line (e.g., MCF7) that is sensitive to the disruption of the SIX1/EYA2 pathway. The "Rescue" condition involves the overexpression of a constitutively active form of a key downstream effector of the SIX1/EYA2 pathway.
| Treatment Group | Condition | Expected Cell Viability (%) | Interpretation |
| Vehicle (DMSO) | No Rescue | 100% | Baseline cell viability. |
| This compound | No Rescue | 45% | Inhibition of SIX1/EYA2 leads to reduced cell viability. |
| This compound | Rescue | 85% | Overexpression of the downstream effector rescues the cells from this compound-induced death, validating the mechanism. |
| Alternative SIX1/EYA2 Inhibitor | No Rescue | 50% | Confirms the expected phenotype for SIX1/EYA2 inhibition. |
| Alternative SIX1/EYA2 Inhibitor | Rescue | 82% | Demonstrates that the rescue is not specific to this compound but to the pathway. |
| Staurosporine | No Rescue | 30% | Induces cell death through a different mechanism. |
| Staurosporine | Rescue | 32% | The rescue construct does not reverse the effects of a compound with an unrelated mechanism, showing specificity. |
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MCF7 (or another appropriate breast cancer cell line with known dependence on SIX1/EYA2 signaling).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Rescue Construct Transfection
-
Construct: A mammalian expression vector (e.g., pcDNA3.1) containing the coding sequence for a constitutively active form of a key downstream target of SIX1/EYA2. An empty vector will be used as a control.
-
Transfection Reagent: Use a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate.
-
After 24 hours, transfect the cells with either the rescue construct or the empty vector.
-
Allow 24 hours for protein expression before proceeding with the drug treatment.
-
Drug Treatment and Viability Assay
-
Preparation: Prepare stock solutions of this compound, the alternative SIX1/EYA2 inhibitor, and Staurosporine in DMSO.
-
Procedure:
-
After the 24-hour transfection period, trypsinize and re-seed the cells into a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach for 12-24 hours.
-
Treat the cells with the respective compounds at their predetermined IC50 concentrations. Include a vehicle-only (DMSO) control.
-
Incubate for 48-72 hours.
-
Perform a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control group to determine the percentage of cell viability.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibiting the SIX1/EYA2 interaction.
Experimental Workflow for the Rescue Experiment
Caption: Step-by-step workflow of the rescue experiment.
Logical Framework of the Rescue Experiment
Caption: Logical relationship of the rescue experiment design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of NCGC00378430 Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NCGC00378430, a small molecule inhibitor of the SIX1-EYA2 protein-protein interaction, across various cancer types. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical data. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound
This compound is a novel small molecule compound identified to disrupt the interaction between the Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2) transcriptional coactivator.[1][2] The SIX1-EYA complex is a critical regulator of embryonic development and is often aberrantly re-expressed in various cancers, where it plays a significant role in tumor progression and metastasis.[3][4] By inhibiting this interaction, this compound aims to reverse the oncogenic transcriptional programs driven by SIX1, thereby impeding tumor growth and metastatic dissemination.[1][2]
Mechanism of Action: The SIX1-EYA Signaling Pathway
The SIX1 transcription factor, when complexed with its coactivator EYA, binds to the MEF3 consensus sequence on target genes, leading to their transcriptional activation.[5] This activation promotes several cancer hallmarks, including cell proliferation, epithelial-mesenchymal transition (EMT), and metastasis, partly through the upregulation of pathways such as TGF-β signaling.[1][2][5] this compound directly interferes with the formation of the SIX1-EYA complex, thus inhibiting the downstream transcriptional events.
Caption: Simplified SIX1-EYA signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound and Alternatives
The primary therapeutic strategy against the SIX1-EYA axis is the disruption of their protein-protein interaction. This compound was identified through a high-throughput screen with an IC50 of 52 μM in an AlphaScreen assay designed to measure the SIX1-EYA2 interaction.[2] Other small molecules, such as NSC0191 and NSC0933, have also been identified as inhibitors of the SIX1-EYA1 interaction.
| Compound | Target | IC50 (Protein Interaction) | Cancer Context of Discovery | Reference |
| This compound | SIX1-EYA2 | 52 μM | Breast Cancer | [2] |
| NSC0191 | SIX1-EYA1 | 12.60 ± 1.15 μmol/L | Colorectal Cancer | [6] |
| NSC0933 | SIX1-EYA1 | 83.43 ± 7.24 μmol/L | Colorectal Cancer | [6] |
Note: The IC50 values above represent the concentration required to inhibit 50% of the protein-protein interaction in in vitro assays and not cellular cytotoxicity.
Efficacy of this compound Across Different Cancer Types
Breast Cancer
This compound has been most extensively studied in the context of breast cancer. In vitro studies using breast cancer cell lines have demonstrated its ability to disrupt the SIX1-EYA2 interaction and reverse SIX1-mediated phenotypes.
In Vitro Efficacy in Breast Cancer Cell Lines:
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF7, T47D, MDA-MB-231 | Proximity Ligation Assay (PLA) | 10-20 μM | Decreased SIX1-EYA2 interaction | [2] |
| MCF7, T47D, MDA-MB-231 | Co-immunoprecipitation | 10-20 μM | Decreased EYA2-associated SIX1 | [2] |
| MCF7-SIX1 | Transcriptional & Metabolic Profiling | 10 μM | Partial reversal of SIX1-mediated signatures | [1] |
| T47D | Western Blot | 20 μM | Blocked TGF-β induced activation of p-Smad3, upregulation of FN1, and downregulation of E-CAD | [2] |
In Vivo Efficacy in a Breast Cancer Metastasis Model:
In a mouse model of breast cancer, local injection of this compound at the tumor site (25 mg/kg, every other day) significantly suppressed distant metastasis without a significant effect on primary tumor growth.[1]
Colorectal Cancer
While the SIX1-EYA1 complex has been identified as a therapeutic target in colorectal cancer (CRC), direct efficacy data for this compound in CRC models is limited in the currently available literature. A study focused on CRC identified two other small molecules, NSC0191 and NSC0933, that disrupt the SIX1-EYA1 interaction and inhibit CRC cell growth.[6] Given the conserved nature of the SIX1-EYA interaction, it is plausible that this compound could also be effective in this malignancy, but further investigation is required.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
AlphaScreen™ Assay for SIX1-EYA2 Interaction
This assay was utilized for the high-throughput screening that identified this compound.
Caption: Workflow for the AlphaScreen™ assay to measure SIX1-EYA2 interaction.
Protocol Summary:
-
Reagents: Purified GST-tagged SIX1 and His-tagged EYA2 proteins, AlphaScreen™ Glutathione Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure: The assay is performed in 384-well plates. Compounds at various concentrations are incubated with the purified proteins. Subsequently, the donor and acceptor beads are added.
-
Detection: If SIX1 and EYA2 interact, the donor and acceptor beads are brought into close proximity, resulting in a chemiluminescent signal upon laser excitation at 680 nm. Inhibitors of the interaction, like this compound, will reduce the signal. The IC50 value is calculated from the dose-response curve.[1]
Transwell Migration and Invasion Assays
These assays are fundamental for assessing the impact of a compound on cancer cell motility.
Protocol Summary:
-
Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. For invasion assays, the membrane is coated with a layer of Matrigel or a similar extracellular matrix component.
-
Cell Seeding: Cancer cells, pre-treated with this compound or a vehicle control, are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow cells to migrate or invade through the membrane towards the chemoattractant.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have traversed the membrane and are on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][8][9][10][11]
Orthotopic Xenograft Mouse Model
This in vivo model is crucial for evaluating the therapeutic efficacy of anti-cancer agents in a more physiologically relevant setting.
Protocol Summary for Breast Cancer:
-
Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are harvested and resuspended in a suitable medium.
-
Implantation: The cell suspension is surgically injected into the mammary fat pad of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors are established, mice are treated with this compound or a vehicle control.
-
Metastasis Assessment: At the end of the study, primary tumors are measured, and metastatic burden in distant organs (e.g., lungs, liver) is assessed through techniques like histology or bioluminescence imaging (if using luciferase-expressing cells).[12]
Protocol Summary for Colorectal Cancer:
-
Cell Preparation: Human colorectal cancer cells (e.g., HT-29, HCT116) are prepared.
-
Implantation: The cell suspension is injected into the cecal wall of immunocompromised mice.[6][12][13]
-
Monitoring and Treatment: Tumor growth is monitored, and treatment is administered as per the study design.
-
Efficacy Evaluation: Primary tumor size and the extent of metastasis to lymph nodes and liver are evaluated.[6][12][13]
Conclusion and Future Directions
This compound represents a promising therapeutic lead for cancers driven by the SIX1-EYA transcriptional complex. Preclinical data strongly supports its efficacy in inhibiting breast cancer metastasis. However, to fully realize its clinical potential, further research is warranted. Key future directions include:
-
Broad-Spectrum Efficacy Studies: A systematic evaluation of this compound's cytotoxic and anti-metastatic effects across a diverse panel of cancer cell lines from various tissues is needed.
-
Direct Comparative Studies: Head-to-head comparisons with other SIX1-EYA inhibitors, such as NSC0191 and NSC0933, in multiple cancer models would provide valuable insights into their relative potency and potential for clinical development.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are required to optimize dosing regimens and understand the drug's behavior in a physiological system.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.
This guide provides a foundational overview of this compound. Continued research and data generation will be essential to fully delineate its therapeutic utility in oncology.
References
- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SIX1-EYA transcriptional complex as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
Confirming the Biological Activity of NCGC00378430: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
NCGC00378430 has been identified as a potent inhibitor of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2).[1][2][3] This interaction is crucial for the transcriptional activity of the SIX1/EYA complex, which is implicated in developmental processes and aberrantly reactivated in several cancers to drive metastasis.[1] Specifically, the SIX1/EYA2 complex is known to promote epithelial-mesenchymal transition (EMT) through the activation of transforming growth factor-beta (TGF-β) signaling.[1][2][3] this compound was discovered through a high-throughput AlphaScreen assay and has been shown to reverse SIX1-mediated transcriptional changes, inhibit TGF-β signaling, and suppress breast cancer metastasis in preclinical models.[1][2]
This guide provides a comprehensive overview of orthogonal assays to independently validate the biological activity of this compound. These assays target different aspects of the compound's mechanism of action, from direct target engagement in a cellular context to downstream functional consequences. We also present a comparison with an alternative compound, benzbromarone, which targets a different activity of the EYA2 protein.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the quantitative data for this compound across various assays, providing a clear comparison of its potency at different levels of biological complexity.
| Assay Type | Assay Name | Purpose | Key Parameter | Value | Cell Line(s) |
| Biochemical | AlphaScreen | Measures direct disruption of SIX1-EYA2 interaction | IC50 | 52 µM[2][3] | N/A |
| Cell-Based (Target Engagement) | Co-Immunoprecipitation (Co-IP) | Confirms disruption of SIX1-EYA2 interaction in cells | % Reduction | Significant reduction at 10 & 20 µM[2] | MCF7, T47D, MDA-MB-231[2] |
| Cell-Based (Downstream Signaling) | Western Blot (p-SMAD3) | Measures inhibition of TGF-β signaling | % Reduction | Reverses SIX1-induced increase at 10 µM[2] | MCF7[2] |
| Cell-Based (Downstream Gene Expression) | Western Blot (FN1, E-Cadherin) | Measures changes in EMT marker protein expression | Fold Change | Inhibits FN1 expression, restores membranous E-Cadherin at 10 µM[2] | MCF7[2] |
| Cell-Based (Functional Outcome) | Cell Invasion Assay | Measures the inhibition of cancer cell invasion | % Inhibition | Dose-dependent inhibition (Specific IC50 not published) | Breast cancer cell lines |
| In Vivo | Mouse Metastasis Model | Evaluates anti-metastatic activity in a living organism | Metastatic Burden | Dramatically decreased with 25 mg/kg dose[2][3] | N/A |
Comparison with an Alternative: Benzbromarone
Benzbromarone is an inhibitor of the tyrosine phosphatase activity of EYA proteins, a function distinct from the transcriptional co-activator role that is dependent on the SIX1 interaction.[4] Therefore, it serves as a useful tool to dissect the different functions of EYA2 and highlights the specific mechanism of this compound.
| Compound | Primary Mechanism | Target | Reported Effect |
| This compound | Disrupts Protein-Protein Interaction | SIX1-EYA2 complex | Inhibits SIX1-mediated transcription and metastasis[1][2] |
| Benzbromarone | Inhibits Enzyme Activity | EYA2 phosphatase domain | Inhibits cell motility and angiogenesis[4] |
Mandatory Visualization
Signaling Pathway of SIX1/EYA2 and Point of Inhibition by this compound
Caption: SIX1/EYA2 signaling pathway and this compound inhibition.
Experimental Workflow: Orthogonal Assays for this compound Activity
Caption: Workflow of orthogonal assays for this compound validation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of SIX1-EYA2 Interaction
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between SIX1 and EYA2 within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF7, T47D, or MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either SIX1 or EYA2 overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add protein A/G beads to the antibody-lysate mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the co-immunoprecipitated protein (e.g., if you immunoprecipitated SIX1, probe for EYA2).
Western Blot for Downstream Signaling and EMT Markers
Objective: To quantify the effect of this compound on the phosphorylation of SMAD3 (a key mediator of TGF-β signaling) and the expression of EMT markers Fibronectin (FN1) and E-Cadherin.
Methodology:
-
Cell Culture and Treatment: Culture cells as described for Co-IP and treat with different concentrations of this compound. For p-SMAD3 analysis, cells may be stimulated with TGF-β to induce SMAD3 phosphorylation.
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-SMAD3, total SMAD3, FN1, E-Cadherin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the levels of the proteins of interest to the loading control.
Quantitative Real-Time PCR (qPCR) for EMT Marker Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of genes involved in EMT, such as FN1 (upregulated in EMT) and CDH1 (encodes E-cadherin, downregulated in EMT).
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for FN1, CDH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Migration and Invasion Assays
Objective: To assess the functional consequence of SIX1-EYA2 inhibition by this compound on the migratory and invasive capacity of cancer cells.
Methodology:
-
Cell Culture and Treatment: Pre-treat cancer cells with various concentrations of this compound for a specified period.
-
Assay Setup (Transwell Assay):
-
Migration: Seed the pre-treated cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Invasion: For the invasion assay, the Transwell membrane is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
-
-
Incubation: Incubate the plates for a duration that allows for cell migration/invasion (e.g., 24-48 hours).
-
Analysis:
-
Remove the non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.
-
By employing these orthogonal assays, researchers can build a robust body of evidence to confirm the specific biological activity of this compound as a disruptor of the SIX1-EYA2 interaction and its downstream anti-metastatic effects.
References
- 1. A SIX1/EYA2 small molecule inhibitor disrupts EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Two naturally derived small molecules disrupt the sineoculis homeobox homolog 1–eyes absent homolog 1 (SIX1–EYA1) interaction to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NCGC00378430: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the SIX1/EYA2 Interaction Inhibitor NCGC00378430
For researchers, scientists, and drug development professionals utilizing the potent SIX1/EYA2 interaction inhibitor, this compound, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance.[1] As a research-use-only chemical, the disposal of this compound and its associated waste must be managed as hazardous chemical waste, following institutional and regulatory guidelines. The primary source for specific handling and disposal information is the manufacturer-provided Safety Data Sheet (SDS), which should be consulted before use.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, the area should be promptly decontaminated, and the cleanup materials disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following is a general, step-by-step guide for the proper disposal of this compound. This procedure is based on standard practices for laboratory chemical waste and should be adapted to comply with your institution's specific policies.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, etc.), and labware (pipette tips, tubes, vials), must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with incompatible chemicals. For instance, keep acidic and basic waste streams separate.
2. Waste Collection and Containment:
-
Collect solid waste, such as contaminated vials and PPE, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Collect liquid waste, such as solutions of this compound in solvents like DMSO, in a separate, compatible, and sealable liquid hazardous waste container.
-
Ensure containers are made of a material that will not react with the waste.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent and approximate concentration if it is a liquid waste.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
4. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is at or near the point of waste generation and is under the control of the laboratory personnel.
-
Keep waste containers securely closed except when adding waste.
5. Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Waste Management Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common regulatory standards.
| Waste Category | Maximum Accumulation Volume |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Waste ("P-List") | 1 quart (liquid) or 1 kg (solid) |
Experimental Workflow for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram illustrates the decision-making process and procedural flow for its safe disposal.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
